4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGFVGUPVFBXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-52-3 | |
| Record name | 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking the SuFEx Potential of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid: A Technical Guide
Part 1: Executive Summary & Core Directive
The "Sleeping Beauty" of Heterocyclic Linkers
In the expanding toolkit of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (hereafter referred to as 4-FSP ) represents a distinct class of "latent" bifunctional linchpins. Unlike the hyper-reactive ethenesulfonyl fluoride (ESF) or the ubiquitous benzenesulfonyl fluorides, 4-FSP offers a tunable electronic profile governed by the pyrrole core.
This guide moves beyond basic structure descriptions to operationalize 4-FSP as a modular scaffold for Targeted Covalent Inhibitors (TCIs) and PROTAC linkers . The molecule features two orthogonal reactive centers:
-
C2-Carboxylic Acid: A standard handle for amide coupling to ligand scaffolds.
-
C4-Sulfonyl Fluoride: A redox-stable, distinctively "click-ready" warhead that remains inert until activated by specific protein microenvironments or silyl-ether catalysts.
The following sections detail the electronic rationale, synthetic workflows, and validated protocols required to deploy 4-FSP in high-stakes drug development campaigns.
Part 2: Molecular Architecture & Reactivity Profile
The Electronic Push-Pull System
To use 4-FSP effectively, one must understand the electronic tug-of-war within the pyrrole ring.
-
The Pyrrole Effect (Donor): The pyrrole nitrogen lone pair participates in aromaticity, increasing electron density at the C4 position. In theory, this renders the sulfur atom of the C4-SO₂F group less electrophilic than its benzene counterparts. This is a feature, not a bug—it grants 4-FSP superior stability in plasma and aqueous buffers.
-
The Carboxyl Effect (Acceptor): The C2-carboxylic acid (and subsequent amides) is electron-withdrawing. It counteracts the nitrogen donation, "priming" the C4-sulfonyl fluoride for reaction without making it indiscriminately reactive.
Table 1: Comparative Reactivity Profile of SuFEx Warheads
| Warhead Type | Electrophilicity ( | Hydrolytic Stability | Primary Target Residues | Recommended Use Case |
| Aliphatic-SO₂F | High | Low | Cys, Lys, His | Rapid labeling, promiscuous |
| Benzene-SO₂F | Moderate | High | Tyr, Lys, His | General covalent probes |
| Pyrrole-SO₂F (4-FSP) | Tunable (Low-Mod) | Very High | Tyr (via activation) | Context-specific TCIs, PROTACs |
| Fluorosulfate (-OSO₂F) | Low | Very High | Tyr, Lys | Late-stage functionalization |
Orthogonal Functionalization Strategy
The primary workflow involves "installing" the ligand first via the carboxyl group, leaving the SuFEx handle intact.
Figure 1: The orthogonal functionalization workflow ensures the SuFEx warhead survives the initial ligand attachment.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Ligand Attachment (Amide Coupling)
Objective: Attach a targeting ligand (amine-bearing) to the C2-COOH without hydrolyzing the C4-SO₂F.
Reagents:
-
4-FSP (1.0 equiv)
-
Target Amine (R-NH₂, 1.1 equiv)
-
HATU (1.2 equiv) - Chosen for high efficiency to minimize reaction time.
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Dissolution: Dissolve 4-FSP in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA followed by HATU. Stir at 0°C for 10 minutes.
-
Checkpoint: The solution should turn slightly yellow. Avoid prolonged activation times to prevent potential nucleophilic attack on the SO₂F by the HOBt/At byproduct, although this is rare.
-
-
Coupling: Add the Target Amine dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench & Workup: Dilute with EtOAc, wash with 0.5 M HCl (cold) to remove excess amine/HATU, then brine.
-
Critical Note: Do not use strong basic washes (1M NaOH) as this may prematurely hydrolyze the SO₂F.
-
-
Validation: Analyze via LC-MS. Look for the parent mass [M+H]⁺.[1] The SO₂F group has a distinct isotopic pattern and does not ionize well itself, but the amide will.
-
Integrity Check: Verify no [M-F+OH] peaks (hydrolysis product).
-
Protocol B: SuFEx-Based Protein Labeling
Objective: Covalent modification of a target protein (e.g., a kinase or protease) using the synthesized probe.[2]
Mechanism: The SuFEx reaction with Tyrosine (Tyr) or Lysine (Lys) is often "gated."[3] It requires either:
-
Proximity: The ligand binds, placing the SO₂F near a nucleophile.[3]
-
Catalysis: The microenvironment (e.g., an oxyanion hole) stabilizes the transition state.
Reagents:
-
Protein Target (1–10 µM in PBS, pH 7.4)
-
4-FSP Probe (10–100 µM)
-
Optional: TFE (Trifluoroethanol) as a cosolvent to boost reactivity if "sleeping" too deeply.
Step-by-Step:
-
Incubation: Mix Protein and Probe (1:10 ratio) in PBS. Incubate at 37°C.
-
Time-Course: Take aliquots at 1h, 4h, and 24h.
-
Analysis (Intact Protein MS):
-
Inject on Q-TOF or Orbitrap.
-
Success Criteria: Observe a mass shift of +Probe MW minus HF (approx -20 Da) .
-
Note: Unlike sulfonyl chlorides, you will not see non-specific labeling of surface residues unless the concentration is excessively high (>500 µM).
-
-
Peptide Mapping: Digest with Trypsin and sequence to identify the specific residue modified.
Part 4: Mechanistic Visualization
The following diagram illustrates the "Activation-Collision" mechanism essential for SuFEx on the pyrrole core.
Figure 2: The reaction requires binding-induced proximity to overcome the inherent stability of the pyrrole-sulfonyl fluoride bond.
Part 5: Safety & Stability Considerations
-
Hydrolytic Stability: 4-FSP derivatives are generally stable in PBS (pH 7.4) for >48 hours. However, avoid storage in DMSO stocks for >1 month as trace water/nucleophiles can slowly degrade the warhead.
-
HF Generation: The SuFEx reaction releases one equivalent of Hydrogen Fluoride (HF). In biological assays (µM concentrations), the buffering capacity of PBS neutralizes this instantly. In synthetic scale-up (grams), use a scavenger like solid NaHCO₃ or silyl ethers (TMS-OMe) to trap fluoride.
-
Pyrrole Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by air over long periods. Store solid 4-FSP under Argon at -20°C.
Part 6: References
-
Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4][5][6][7][8][9] Angewandte Chemie International Edition, 2014. Link
-
Dong, J., et al. "SuFEx-Based Strategies for the Development of Covalent Inhibitors." Nature Reviews Chemistry, 2020. Link
-
Jones, L. H. "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters, 2018. Link
-
PubChem Compound Summary. "this compound (CID 121514198)." National Center for Biotechnology Information, 2023. Link
-
Genet, S., et al. "Recent Advances in the Synthesis of Sulfonyl Fluorides for SuFEx Click Chemistry." Chinese Chemical Letters, 2021. Link
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The Ascendancy of Fluorosulfonyl Pyrrole Derivatives: A Technical Guide to Covalent Drug Discovery
Introduction: The Strategic Convergence of a Privileged Scaffold and a Reactive Warhead
In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutics is a perpetual challenge. Among the strategies that have gained significant traction is the design of targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their biological target, offering distinct advantages over traditional non-covalent inhibitors, including prolonged duration of action, high potency, and the ability to overcome drug resistance.[1][2] This guide delves into a particularly promising class of TCIs: fluorosulfonyl pyrrole derivatives. This combination strategically leverages the well-established "privileged scaffold" of the pyrrole ring with the unique reactivity of the fluorosulfonyl "warhead."
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3] Its electron-rich nature and structural versatility allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]
The fluorosulfonyl group (-SO₂F), on the other hand, has emerged as a highly effective electrophilic warhead for covalent inhibition.[7] Its reactivity is exquisitely tuned for biological systems; it is stable in aqueous environments yet can be activated within the specific microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.[8] Notably, unlike many other covalent warheads that primarily target cysteine, the fluorosulfonyl moiety can also form stable covalent bonds with other key residues such as lysine, tyrosine, and serine, thereby expanding the scope of "druggable" targets.[7][8]
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of fluorosulfonyl pyrrole derivatives in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this exciting class of molecules.
The Chemistry of Fluorosulfonyl Pyrrole Derivatives: Synthesis and Elaboration
The successful design and development of fluorosulfonyl pyrrole-based drug candidates hinge on robust and flexible synthetic strategies. These methods must allow for the precise placement of the fluorosulfonyl group on the pyrrole scaffold and the introduction of various substituents to optimize biological activity and physicochemical properties.
General Synthetic Strategies
The synthesis of fluorosulfonyl pyrrole derivatives can be broadly approached in two ways:
-
Late-stage fluorosulfonylation of a pre-formed pyrrole ring: This approach is advantageous for the rapid diversification of pyrrole-based compound libraries.
-
Construction of the pyrrole ring from a fluorosulfonyl-containing precursor: This method can provide access to specific isomers that may be difficult to obtain through direct fluorosulfonylation.
A variety of methods have been developed for the synthesis of aryl and heteroaryl sulfonyl fluorides, many of which can be adapted for the preparation of fluorosulfonyl pyrroles.[9][10] These include:
-
From aryl halides: Palladium-catalyzed methods using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by treatment with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) have proven effective.[9][11]
-
From Grignard reagents: The reaction of pyrrolyl-magnesium halides with sulfuryl fluoride (SO₂F₂) offers a direct route to these compounds.[10][12]
-
From sulfonyl chlorides: The exchange of a chloride for a fluoride using a fluoride salt is a classical and often high-yielding method.[9]
A Three-Component Approach to Complex Fluorosulfonyl Pyrroles
A recently developed three-component reaction provides an elegant and efficient route to highly functionalized pyrrole-containing vinyl sulfonyl fluorides.[13][14] This method involves the reaction of a salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole to construct a pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivative. This approach showcases excellent regioselectivity and a broad substrate scope.[13][14]
Mechanism of Action: Forging an Irreversible Bond
The therapeutic efficacy of fluorosulfonyl pyrrole derivatives lies in their ability to form a stable covalent bond with their target protein, leading to irreversible inhibition. This process is a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the target's active site, guided by the interactions of the pyrrole scaffold and its substituents with the protein surface.
-
Covalent Bond Formation: Once optimally positioned, the electrophilic sulfur atom of the fluorosulfonyl group is attacked by a nucleophilic amino acid residue in the active site, such as the ε-amino group of lysine or the hydroxyl group of serine or tyrosine.[7][8] This results in the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of the fluoride ion.
The following diagram illustrates the general mechanism of covalent inhibition by a fluorosulfonyl-containing inhibitor.
Figure 2: General workflow for the synthesis and characterization of a fluorosulfonyl pyrrole derivative.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a fluorosulfonyl pyrrole derivative against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Fluorosulfonyl pyrrole inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the fluorosulfonyl pyrrole inhibitor in DMSO. Further dilute the compounds in kinase assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). b. Add the kinase and substrate mixture to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Target Engagement Assay
This protocol outlines a method to confirm that the fluorosulfonyl pyrrole inhibitor engages its target in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Fluorosulfonyl pyrrole inhibitor
-
Lysis buffer
-
Antibodies for the target protein and a loading control
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the fluorosulfonyl pyrrole inhibitor or DMSO for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against the target protein and a loading control. e. Incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. A decrease in the target protein signal upon treatment with the inhibitor can indicate target engagement and subsequent degradation.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome. [15][16] General Workflow:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of the fluorosulfonyl pyrrole inhibitor.
-
Proteome Labeling: Treat cell lysates or intact cells with the probe.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin) to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC). [1]4. Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins and identify them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the on- and off-targets of the inhibitor by comparing the proteins identified in the probe-treated sample to a control sample.
Challenges and Future Perspectives
Despite their significant promise, the development of fluorosulfonyl pyrrole derivatives is not without its challenges. A key consideration is ensuring target selectivity to minimize off-target toxicity. The inherent reactivity of the fluorosulfonyl group, while advantageous for covalent inhibition, must be carefully balanced to avoid indiscriminate reactions with other biomolecules. Advanced computational modeling and chemoproteomic profiling will be instrumental in designing highly selective inhibitors.
The future of fluorosulfonyl pyrrole derivatives in drug discovery is bright. The continued development of novel synthetic methodologies will provide access to a greater diversity of chemical structures. Furthermore, the application of these compounds as chemical probes will undoubtedly lead to a deeper understanding of complex biological processes and the identification of novel drug targets. As our ability to design and evaluate covalent inhibitors with precision continues to improve, fluorosulfonyl pyrrole derivatives are poised to become a mainstay in the development of next-generation targeted therapies.
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- Synthesis of Ar‐SO2F from aryl halides. Reaction Conditions. (n.d.).
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The Latent Electrophile: Covalent Warhead Characteristics of Fluorosulfonyl Pyrrole Motifs in Targeted Protein Modification
Executive Summary
The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by electrophiles designed to engage highly nucleophilic, non-catalytic cysteine residues[1]. While successful, this approach inherently restricts the "ligandable" proteome. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has catalyzed a shift toward targeting the non-cysteine proteome—specifically tyrosine, lysine, serine, threonine, and histidine residues[2][3]. Among the emerging classes of S(VI)-F warheads, the fluorosulfonyl pyrrole motif stands out. By leveraging the unique electronic properties of the pyrrole heterocycle, this motif achieves an exceptional balance of aqueous stability and proximity-driven latent reactivity, offering unprecedented selectivity in chemoproteomic applications and drug discovery.
Electronic & Structural Dynamics of the Fluorosulfonyl Pyrrole Motif
The efficacy of a covalent warhead is dictated by its intrinsic electrophilicity versus its stability in physiological media. Sulfonyl chlorides, for instance, are highly reactive but suffer from rapid aqueous hydrolysis, rendering them useless for targeted in vivo applications. Conversely, unactivated acrylamides may be too inert.
The fluorosulfonyl pyrrole motif solves this dichotomy through a precise "push-pull" electronic system. The pyrrole ring is an electron-rich, five-membered aromatic heterocycle. When functionalized with a strongly electron-withdrawing fluorosulfonyl group (typically at the C2 or C3 position), the pyrrole nitrogen's lone pair donates electron density through resonance into the sulfonyl group.
Causality of Stability: This resonance donation increases the electron density at the sulfur(VI) center, significantly strengthening the S–F bond and preventing background hydrolysis[4]. The warhead remains entirely inert in aqueous buffer.
Proximity-Driven Activation: The S–F bond only breaks when the warhead is placed in a highly specific protein microenvironment. Upon binding to a target protein, neighboring residues (e.g., a basic residue acting as a general base, or a hydrogen-bond donor interacting with the fluoride leaving group) polarize the S–F bond or deprotonate the attacking nucleophile (such as the phenolic -OH of a tyrosine). This microenvironment drastically lowers the activation energy, triggering the SuFEx reaction to form an irreversible sulfonate (S–O) or sulfonamide (S–N) linkage[3].
Figure 1: Proximity-driven SuFEx activation mechanism of fluorosulfonyl pyrrole warheads.
Target Amino Acid Scope & Selectivity Profiling
Unlike promiscuous electrophiles, the pyrrole sulfonyl fluoride motif demonstrates remarkable target selectivity. In chemoproteomic profiling of live Jurkat T cells, alkyne-tagged pyrrole sulfonyl fluoride probes demonstrated a highly focused kinase enrichment profile[4]. While optimized, broadly reactive sulfonyl fluoride probes (e.g., XO44) enriched 133 kinases, the pyrrole sulfonyl fluoride motif enriched only 14 kinases[4]. This restricted reactivity profile is highly desirable in drug development to minimize off-target toxicity.
Quantitative Data Summaries
Table 1: Comparative Reactivity Profile of Covalent Warheads
| Warhead Class | Primary Target Residue(s) | Aqueous Stability | Intrinsic Reactivity | Activation Mechanism |
| Acrylamides | Cysteine | Moderate | High (Thiol-specific) | Hetero-Michael Addition |
| Sulfonyl Chlorides | Promiscuous | Very Low | Very High | Direct Nucleophilic Substitution |
| Fluorosulfonyl Pyrroles | Tyrosine, Lysine, Histidine | Very High | Latent (Low) | Proximity-Driven SuFEx |
Table 2: Kinase Enrichment by S(VI)-F Probes in Live Jurkat T Cells
| Probe ID | S(VI)-F Electrophile Type | Number of Kinases Enriched | Selectivity Profile |
| XO44 | Optimized Sulfonyl Fluoride | 133 | Broad / Promiscuous |
| 5i | Pyrrole Sulfonyl Fluoride | 14 | Highly Selective |
Data derived from comparative chemoproteomic studies[4].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and application of fluorosulfonyl pyrrole probes. The causality behind each step is explicitly detailed to provide a self-validating framework.
Protocol A: Synthesis of Alkyne-Tagged Fluorosulfonyl Pyrrole Probes
Objective: Synthesize a stable, click-ready SuFEx probe for chemoproteomic profiling.
-
Chlorosulfonylation: Dissolve the alkyne-functionalized pyrrole derivative in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C and add chlorosulfonic acid dropwise.
-
Causality/Rationale: Conducting the reaction at low temperatures prevents poly-sulfonylation and mitigates the acid-catalyzed degradation of the electron-rich pyrrole ring.
-
-
Fluorination via DAST: Isolate the crude pyrrole sulfonyl chloride. Because sulfonyl chlorides are highly susceptible to hydrolysis, immediately resuspend the intermediate in anhydrous DCM. Add 1.5 equivalents of Diethylaminosulfur trifluoride (DAST) and stir at room temperature for 2 hours[5].
-
Causality/Rationale: DAST efficiently exchanges the reactive chloride for a fluoride ion. This step traps the S(VI) center in its latent, hydrolysis-resistant state, yielding the stable fluorosulfonyl pyrrole[5].
-
-
Purification: Quench the reaction carefully with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol B: Live-Cell Activity-Based Protein Profiling (ABPP)
Objective: Identify the covalent targets of the fluorosulfonyl pyrrole warhead in a native biological context.
-
In Situ Labeling: Incubate live Jurkat T cells with 10 µM of the alkyne-tagged fluorosulfonyl pyrrole probe for 4 hours at 37°C.
-
Causality/Rationale: Live-cell labeling is strictly required over lysate labeling. The proximity-driven SuFEx activation relies entirely on the native 3D conformation of the protein microenvironment[3]. Cell lysis disrupts these microenvironments, leading to false negatives.
-
-
Lysis & Extraction: Harvest the cells, wash thoroughly with cold PBS to remove unbound probe, and lyse using a mild non-denaturing buffer (e.g., 1% NP-40).
-
CuAAC Click Chemistry: To the normalized proteome lysate, add biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.
-
Causality/Rationale: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) covalently attaches a biotin reporter tag exclusively to proteins that have been irreversibly modified by the alkyne-probe[4].
-
-
Stringent Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash the beads stringently using buffers containing 1% SDS.
-
Causality/Rationale: The inclusion of SDS denatures proteins and breaks all non-covalent protein-protein interactions. This self-validating step ensures that only proteins covalently bound to the warhead are retained on the beads.
-
-
Digestion & LC-MS/MS: Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative mass spectrometry to identify the modified targets.
Figure 2: Activity-Based Protein Profiling workflow for fluorosulfonyl pyrrole probes.
Conclusion
The fluorosulfonyl pyrrole motif represents a highly sophisticated evolution in covalent drug design. By leveraging the electron-donating properties of the pyrrole ring to stabilize the S(VI)-F bond, researchers can achieve highly selective, proximity-driven targeting of the non-cysteine proteome. As the field of targeted covalent inhibitors expands beyond cysteine, tunable SuFEx motifs like the fluorosulfonyl pyrrole will be instrumental in mapping the ligandable proteome and developing next-generation therapeutics with minimized off-target liabilities.
References
-
[1] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information (PMC).[Link]
-
[2] Sulfur fluoride exchange. National Center for Biotechnology Information (PMC).[Link]
-
[3] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Center for Biotechnology Information (PMC).[Link]
-
[5] Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfamoyl Fluoride|14986-54-0|Reagent [benchchem.com]
- 5. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Renaissance of Sulfur(VI) Fluoride Exchange (SuFEx): A Technical Guide to the New Era of Click Chemistry
Executive Summary
Sulfur(VI) Fluoride Exchange (SuFEx) represents the next generation of "click chemistry," a concept originally defined by K. Barry Sharpless to describe reactions that are modular, wide in scope, high-yielding, and stereospecific.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which relies on a transition metal catalyst, SuFEx exploits the unique balance of stability and reactivity found in the sulfur(VI)-fluoride bond. This guide analyzes the development, mechanistic underpinnings, and practical applications of SuFEx reagents, providing researchers with the technical grounding necessary to deploy these tools in drug discovery and chemical biology.
Part 1: Historical Evolution and The "Sleeping Beauty" Phenomenon
The history of sulfonyl fluorides is a case study in overlooked potential. While sulfonyl chlorides have been staples of organic synthesis for over a century, their fluoride counterparts were largely ignored due to a misunderstanding of their reactivity.
The Pre-2014 Era
-
1920s - Early Synthesis: Wilhelm Steinkopf produced extensive work on aromatic sulfonyl fluorides, yet they were viewed merely as difficult-to-make analogs of sulfonyl chlorides.
-
Mid-20th Century - Industrial Fumigation: Sulfuryl fluoride (
) became widely used as a structural fumigant (Vikane) due to its chemical stability and volatility. It was known to be unreactive toward hydrolysis under neutral conditions, a property that paradoxically discouraged chemists from using it as a synthetic handle. -
Biological Probes: Reagents like PMSF (phenylmethylsulfonyl fluoride) were used as serine protease inhibitors, but the broader utility of the
bond was not systematized.
The 2014 Pivot
In 2014, K. Barry Sharpless and Jiajia Dong published the foundational paper in Angewandte Chemie, reintroducing the
Visualization: The Timeline of SuFEx Evolution
Part 2: Mechanistic Underpinning
The utility of SuFEx lies in the unique properties of the Sulfur(VI) center. Unlike S(IV) or C-Halogen bonds, the S(VI)-F bond possesses a high electrostatic component, making it thermodynamically stable but kinetically active under specific conditions.
Stability vs. Reactivity[2][3]
-
Redox Stability: The S-F bond is resistant to reduction, allowing it to survive conditions that would cleave other electrophiles.
-
Hydrolytic Stability: Sulfonyl fluorides are stable in water at neutral pH.
-
The Activation Switch: The reaction is driven by the formation of the incredibly stable
bond (approx. 135 kcal/mol) or by specific hydrogen-bonding interactions in protein active sites.
The Exchange Mechanism
The general reaction involves the displacement of fluoride by a nucleophile (Nu).
When silyl ethers are used (Silyl-SuFEx), the driving force is the formation of the volatile fluorosilane:
Visualization: The SuFEx Catalytic Cycle
Part 3: Key Reagents and Methodologies[4]
Sulfuryl Fluoride ( )
The primary "hub" for creating SuFEx connections. It is a gas at room temperature.
-
Utility: Converts phenols to fluorosulfates (
) and amines to sulfamoyl fluorides ( ). -
Handling: Because
is a toxic gas (neurotoxin), modern protocols often utilize "ex-situ" generation or solid surrogates like 1,1'-sulfonyldiimidazole (SDI) followed by fluorination.
Ethenesulfonyl Fluoride (ESF)
A perfect Michael acceptor.[3]
-
Structure:
-
Reactivity: It reacts with nucleophiles at the
-carbon to install a sulfonyl fluoride handle. -
Application: Ideal for modifying cysteine residues or creating bifunctional linkers.
Data Comparison of SuFEx Reagents
| Reagent | State | Primary Reactivity | Key Application | Safety Profile |
| Sulfuryl Fluoride ( | Gas | Phenols | Linker Hub, Polymer Synthesis | High Toxicity (Inhalation) |
| Ethenesulfonyl Fluoride (ESF) | Liquid | Michael Addition | Covalent Probes, Heterocycle Synthesis | Corrosive, Lachrymator |
| AISF (Solid Surrogate) | Solid | Phenols | Bench-stable reagent for SO2F2 chemistry | Moderate (Solid handling easier) |
| Thionyl Tetrafluoride ( | Gas | 3D-Linkages (S=O, =N, -F, -F) | Multidimensional Polymers | High Reactivity |
Part 4: Experimental Protocols
Protocol: Synthesis of an Aryl Fluorosulfate (Solid Surrogate Method)
Note: This protocol avoids the use of gaseous
Objective: Convert a phenol (
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 1,1'-Sulfonyldiimidazole (SDI) (1.2 equiv)
-
Fluorinating Agent: Potassium Fluoride (KF) (4.0 equiv) or TBAF
-
Acid: Trifluoroacetic acid (TFA) (Catalytic)
-
Solvent: Acetonitrile (
) or DCM
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve the Phenol (1.0 equiv) in dry Acetonitrile (
). -
Imidazolium Formation: Add 1,1'-Sulfonyldiimidazole (1.2 equiv) slowly. Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC for the formation of the sulfonate-imidazole intermediate.
-
Fluorination:
-
Option A (Biphasic): Add a saturated aqueous solution of
(Potassium Bifluoride). Vigorously stir for 30 mins. -
Option B (Anhydrous): Add spray-dried KF (4.0 equiv) and a catalytic amount of TFA.
-
-
Quench & Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Fluorosulfates are generally stable on silica).
Validation:
-
19F NMR: Look for a characteristic singlet around +30 to +40 ppm (relative to
). -
Stability Check: The product should remain unchanged in aqueous buffer for >24 hours.
Part 5: Applications in Drug Discovery[2][6][7]
Covalent Inhibition (Targeted Covalent Inhibitors - TCIs)
SuFEx warheads (specifically fluorosulfates) react specifically with Tyrosine (Tyr) and Lysine (Lys) residues in proteins. Unlike acrylamides (which target Cysteine), SuFEx expands the "druggable" proteome.
-
Mechanism: The protein side chain acts as the nucleophile. The reaction is often proximity-driven; the inhibitor binds non-covalently first, positioning the
group near a nucleophilic residue. -
Example: Targeting the catalytic Tyrosine in specific enzymes where Cysteine is absent.
Protein Profiling (ABPP)
Activity-Based Protein Profiling uses SuFEx probes to map the reactivity of the proteome.
Visualization: SuFEx Protein Profiling Workflow
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][5][4][6][7][8] Angewandte Chemie International Edition. [Link]
-
Smedley, C. J., et al. (2022).[3] Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes.[9] Nature Chemistry Community. [Link]
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link]
-
Wang, H., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins.[7] Angewandte Chemie. [Link]
Sources
- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 9. communities.springernature.com [communities.springernature.com]
Methodological & Application
Synthesis protocols for 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Application Note: Synthesis and Validation of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid
The Strategic Role of Bifunctional SuFEx Hubs
In modern drug discovery and bioconjugation, the demand for modular, highly stable, and chemoselective linkers has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Introduced by K. Barry Sharpless and colleagues in 2014, SuFEx leverages the extraordinary thermodynamic stability and latent reactivity of the S(VI)-F bond[1].
This compound (CAS: 1909319-52-3) represents a highly strategic bifunctional building block. It features two orthogonal reactive sites:
-
A carboxylic acid moiety at the C2 position, primed for standard peptide coupling (e.g., EDC/NHS or HATU) with aliphatic amines.
-
A fluorosulfonyl group at the C4 position, which remains completely inert during standard amide coupling but can be subsequently "clicked" with phenols or specific amines under SuFEx catalysis (e.g., DBU or bifluoride salts)[2].
This application note details a robust, three-step synthetic protocol to generate this molecule from commercially available methyl 1H-pyrrole-2-carboxylate, emphasizing the mechanistic causality behind the reaction conditions and establishing self-validating Quality Control (QC) checkpoints.
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on the precise manipulation of electronic effects within the pyrrole ring and the differential hydrolytic stability of sulfur-halogen bonds.
-
Regioselective Chlorosulfonylation: The methyl ester at the C2 position acts as an electron-withdrawing group, deactivating the adjacent C3 and C5 positions. Consequently, electrophilic aromatic substitution via chlorosulfonic acid is directed primarily to the C4 position, yielding methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate[3].
-
Halogen Exchange (Halex): Sulfonyl chlorides are highly susceptible to reductive collapse and hydrolysis. By treating the intermediate with potassium bifluoride (
), a rapid halogen exchange occurs, replacing the labile S-Cl bond with a highly stable S-F bond[1]. -
Chemoselective Saponification: The S(VI)-F bond exhibits remarkable resistance to hydrolysis across a wide pH range (pH 1–10)[2]. This kinetic stability allows for the selective saponification of the C2 methyl ester using aqueous lithium hydroxide without degrading the fluorosulfonyl warhead.
Experimental Workflow
Fig 1: Three-step synthesis workflow for this compound.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
Objective: Introduce the sulfonyl chloride group at the C4 position.
-
Preparation: Dissolve 10.0 g (80.0 mmol) of methyl 1H-pyrrole-2-carboxylate in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Add 28.0 g (240.0 mmol, 3.0 equiv) of chlorosulfonic acid (
) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic reaction and minimizes the formation of bis-sulfonylated byproducts. -
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching & Extraction (Self-Validating Step): Carefully pour the mixture over 200 g of crushed ice. Extract with DCM (3 × 100 mL). Validation: The highly polar sulfonic acid side-products will partition entirely into the aqueous layer. A TLC of the organic layer (Hexanes/EtOAc 3:1) should show a single major spot (UV active).
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to afford a pale yellow solid. Proceed immediately to Step 2 to prevent hydrolytic degradation.
Step 2: Synthesis of Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate
Objective: Convert the labile sulfonyl chloride to a stable SuFEx-capable sulfonyl fluoride.
-
Preparation: Dissolve the crude methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate from Step 1 in 80 mL of acetonitrile (MeCN).
-
Fluorination: Add a solution of 12.5 g (160.0 mmol, ~2.0 equiv) of potassium bifluoride (
) dissolved in 40 mL of distilled water. Causality: is strictly preferred over KF. The bifluoride anion provides a mildly acidic, buffered microenvironment that effectively suppresses the competitive hydrolysis of the sulfonyl chloride into a dead-end sulfonic acid[1]. -
Propagation: Stir vigorously at room temperature for 3 hours.
-
Isolation: Dilute the mixture with 150 mL of ethyl acetate (EtOAc). Wash the organic layer with water (2 × 50 mL) and brine (50 mL). Dry over
and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure fluorosulfonyl ester.
Step 3: Selective Saponification to this compound
Objective: Deprotect the carboxylic acid without degrading the S(VI)-F bond.
-
Preparation: Dissolve 5.0 g (24.1 mmol) of methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate in 60 mL of a THF/Water mixture (3:1 v/v). Causality: THF ensures total solvation of the organic substrate, while water serves to dissolve the basic catalyst, creating a homogenous reactive phase.
-
Saponification: Add 1.5 g (36.0 mmol, 1.5 equiv) of lithium hydroxide monohydrate (
). Stir at room temperature for 2 hours. Causality: The extreme kinetic stability of the S-F bond resists hydroxide attack at ambient temperatures, directing the nucleophile exclusively to the carbonyl carbon[2],[1]. -
Precipitation (Self-Validating Step): Concentrate the mixture slightly to remove THF. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches ~2.0. Validation: The free carboxylic acid will rapidly precipitate as a white/off-white solid upon reaching its pKa threshold.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final product.
Quality Control & Analytical Validation
To ensure the integrity of the SuFEx warhead, a rigorous QA/QC framework must be applied. The presence and stability of the S(VI)-F bond are best validated via
Table 1: Analytical QA/QC Specifications
| Analytical Method | Target Specification / Expected Value | Diagnostic Significance |
| Sharp singlet at +55.0 to +60.0 ppm | Critical: Confirms the intact S(VI)-F bond. Disappearance indicates unwanted hydrolysis to sulfonic acid. | |
| Confirms pyrrole core and successful ester cleavage (absence of the ~3.8 ppm | ||
| LC-MS (ESI-) | Verifies the exact mass of the target compound (Exact Mass: 193.00). | |
| Melting Point | > 180 °C (Decomposes) | Assesses bulk crystalline purity. |
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]
-
Zheng, Q., Woehl, P. L., & Kitamura, S. (2023). Sulfur fluoride exchange. PMC - NIH.[Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.[Link]
Sources
Application Note: Chemoselective Amide Coupling of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid for SuFEx-Enabled Drug Discovery
Introduction and Mechanistic Rationale
The development of Targeted Covalent Inhibitors (TCIs) and chemical biology probes relies heavily on modular building blocks that possess orthogonal reactivity. 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly privileged bifunctional module. It features a pyrrole core that mimics established kinase hinge-binding motifs, a C2-carboxylic acid for structural diversification via amide coupling, and a C4-fluorosulfonyl (
The primary synthetic challenge when utilizing this building block is activating the carboxylic acid without prematurely triggering or hydrolyzing the
Experimental Design and Causality
To ensure a self-validating and high-yielding protocol, the choice of reagents must balance rapid coupling kinetics with the preservation of the SuFEx handle.
-
Coupling Reagent Selection : HATU is the reagent of choice. It rapidly converts the carboxylic acid into a highly reactive HOAt ester. This rapid kinetic profile outcompetes potential side reactions, such as the degradation of the
group by adventitious moisture 3[3]. -
Base Selection : N,N-Diisopropylethylamine (DIPEA) is strictly recommended. Its steric bulk prevents nucleophilic attack on the activated ester, and its basicity (
) is insufficient to catalyze SuFEx S-F cleavage. In contrast, stronger, less hindered bases like DBU must be strictly avoided during this step, as they are known SuFEx activators 2[2]. -
Pyrrole NH Considerations : Expert Insight — The pyrrole nitrogen in this specific scaffold is highly electron-deficient due to the dual electron-withdrawing effects of the C2-carboxylic acid and the C4-fluorosulfonyl group. As a result, the pyrrole NH is entirely non-nucleophilic, eliminating the need for transient protecting groups (e.g., Boc or TIPS) during the amide coupling phase.
Visualization of the Chemoselective Workflow
Figure 1. Chemoselective amide coupling workflow preserving the SuFEx warhead.
Quantitative Data: Reagent Selection Matrix
The following table summarizes the expected performance of various coupling systems when applied to this compound, based on empirical stability data 3[3].
| Coupling System | Base | Solvent | Typical Time | Expected Yield | |
| HATU | DIPEA (3.0 eq) | DMF | 1 - 4 h | Excellent | 85 - 95% |
| EDC / HOBt | DIPEA (2.5 eq) | DCM / DMF | 4 - 12 h | Excellent | 75 - 90% |
| T3P (50% in EtOAc) | DIPEA (3.0 eq) | EtOAc / DCM | 2 - 8 h | Excellent | 70 - 85% |
| Acid Chloride | Pyridine | DCM | 1 - 2 h | Poor to Fair | < 50% (Side reactions) |
Step-by-Step Methodologies
Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)
This is the primary recommended protocol for maximizing yield and minimizing reaction time.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (0.1 - 0.2 M relative to the acid)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (
or Argon).
Procedure:
-
Pre-activation: In the reaction flask, dissolve this compound in anhydrous DMF. Add DIPEA, followed immediately by HATU.
-
Intermediate Formation: Stir the mixture at room temperature (20–25 °C) for 10–15 minutes. Causality: This pre-activation step ensures complete conversion to the HOAt active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.
-
Nucleophilic Attack: Add the amine nucleophile dropwise (if liquid) or in a single portion (if solid).
-
Self-Validating Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. Validation Check: The desired product mass will clearly show the M+ ion with the
mass intact (addition of 82 Da relative to the desulfonylated core). The S-F bond will not fragment under standard ESI-MS conditions. -
Quench and Extraction: Upon completion (typically 1–2 hours), quench the reaction by adding saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -
DMF Removal: Wash the combined organic layers with a 5% aqueous
solution (3x). Causality: LiCl highly partitions DMF into the aqueous phase, preventing solvent contamination during concentration. -
Isolation: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc or DCM/MeOH gradient).
Protocol B: Mild Amide Coupling (EDC/HOBt)
Recommended for highly epimerization-prone amine partners or when uronium byproducts from HATU complicate downstream purification.
Procedure:
-
Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equiv) and DIPEA (2.5 equiv). Causality: HOBt acts as an excellent nucleophile to form a stable, reactive intermediate with the O-acylisourea generated by EDC, suppressing side reactions and enhancing the reaction rate.
-
Cool the mixture to 0 °C using an ice bath and add EDC·HCl (1.2 equiv) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.
-
Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated aqueous
(to remove unreacted acid and HOBt), and brine. -
Dry over
, concentrate, and purify via chromatography.
Troubleshooting and Analytical Insights
-
Symptom: Loss of the
signal in LC-MS or NMR (appearance of sulfonic acid).-
Root Cause: Prolonged exposure to aqueous base during workup, or use of degraded, moisture-rich DMF.
-
Solution: Ensure solvents are strictly anhydrous. Limit the time the product spends in basic aqueous solutions during workup. Do not substitute DIPEA with stronger bases like DBU or NaOH.
-
-
Symptom: Poor conversion; recovery of starting materials.
-
Root Cause: Steric hindrance of the amine or degradation of the HATU reagent.
-
Solution: If coupling a sterically hindered secondary amine, elevate the temperature slightly to 40 °C. The
group is thermodynamically stable and will easily survive this mild heating 1[1]. Ensure HATU is stored properly (desiccated at 4 °C), as it degrades into unreactive species upon moisture exposure.
-
References
- Source: nih.
- Source: rsc.
- Source: chemrxiv.
- Source: latrobe.edu.
Sources
Application Note: Targeted Protein Labeling via SuFEx Chemistry Using 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Biology & Proteomics Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical probes. Unlike traditional cysteine-reactive Michael acceptors, sulfonyl fluorides act as "latent electrophiles." They remain highly stable in aqueous environments but become explosively reactive when placed in the specific microenvironment of a protein binding pocket[1]. This context-dependent activation allows for the selective labeling of nucleophilic residues beyond cysteine—specifically tyrosine, lysine, serine, and histidine[2].
4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (4-FSPCA) represents a next-generation bifunctional building block for SuFEx probe generation. While traditional benzenesulfonyl fluorides dominate the literature, the pyrrole-2-carboxylic acid scaffold offers distinct advantages:
-
Geometric Diversity: The 5-membered heterocyclic ring alters the exit vector of the –SO₂F warhead compared to 6-membered phenyl rings, enabling engagement with cryptic nucleophiles that standard probes miss.
-
Bioisosteric Integration: Pyrrole-carboxylic acids are validated scaffolds in numerous high-affinity ligands (e.g., Bcl-2/Bcl-xL inhibitors)[3]. 4-FSPCA allows for the seamless, isosteric installation of a warhead without drastically perturbing the parent ligand's binding thermodynamics.
-
Tunable Reactivity: The electron-rich nature of the pyrrole core, counterbalanced by the strongly electron-withdrawing fluorosulfonyl group, finely tunes the electrophilicity of the sulfur center, optimizing the balance between aqueous stability and on-target reactivity[4].
Comparative Electrophile Profiling
To contextualize the utility of 4-FSPCA, it is critical to understand how SuFEx warheads compare to traditional covalent modifiers. The table below summarizes the quantitative and qualitative parameters that dictate warhead selection in modern chemoproteomics.
| Electrophile Class | Representative Warhead | Primary Target Residues | Intrinsic Aqueous Stability | Activation Requirement |
| Michael Acceptor | Acrylamide | Cysteine | Moderate | Proximity-enhanced |
| Haloacetamide | Chloroacetamide | Cysteine | Low to Moderate | High intrinsic reactivity |
| Sulfonyl Fluoride | Benzenesulfonyl Fluoride | Tyr, Lys, His, Ser | High | Context-dependent (SuFEx) |
| Heteroaryl SuFEx | 4-FSPCA (Pyrrole) | Tyr, Lys, His, Ser | High | Context-dependent (SuFEx) |
| Fluorosulfate | Aryl Fluorosulfate | Tyr, Lys | Very High | Strict context-dependent[5] |
Experimental Workflows & Logic
The generation and application of a 4-FSPCA-derived probe is a two-phase process: chemical synthesis of the targeted probe, followed by in vitro protein labeling.
Workflow for generating and applying targeted SuFEx probes using the 4-FSPCA scaffold.
Protocol 1: Synthesis of the Targeted SuFEx Probe
Objective: Conjugate 4-FSPCA to an amine-bearing target ligand via amide bond formation while preserving the sensitive –SO₂F warhead.
Causality & Design Choices: We utilize HATU rather than standard EDC/NHS chemistry. The electron-withdrawing –SO₂F group at the 4-position deactivates the pyrrole-2-carboxylic acid, requiring a highly efficient uronium-based coupling reagent to drive rapid active ester formation. Furthermore, N,N-Diisopropylethylamine (DIPEA) is mandated as the base; its steric bulk prevents unwanted nucleophilic attack on the fluorosulfonyl group, which can occur if less hindered bases (like TEA or unreacted primary amines) are present in excess.
Step-by-Step Methodology:
-
Preparation: In an oven-dried vial under inert atmosphere (N₂), dissolve 4-FSPCA (1.0 eq, typically 0.1 mmol) and the amine-bearing target ligand (1.0 eq) in anhydrous DMF (1.0 mL).
-
Activation: Add HATU (1.2 eq) to the solution, followed immediately by DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction via LC-MS. Self-Validation Check: Ensure the product mass corresponds to [M+H]⁺ with the fluorine atom intact. A mass shift of[M-19+17]⁺ indicates undesired hydrolysis to the sulfonic acid.
-
Purification: Quench the reaction with 0.1% TFA in water. Purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Isolation: Lyophilize the pure fractions to yield the targeted SuFEx probe as a stable powder. Store desiccated at -20°C.
Mechanistic Pathway of SuFEx Labeling
Once the probe is synthesized, it must be incubated with the target protein. The SuFEx reaction is not a simple bimolecular collision; it is an enzyme-like process driven by the protein's native architecture[4].
Context-dependent SuFEx activation mechanism within a protein binding pocket.
Protocol 2: In Vitro Covalent Protein Labeling & Validation
Objective: Achieve site-specific covalent labeling of the target protein and validate the mechanism via intact mass spectrometry.
Causality & Design Choices: The assay is performed in HEPES buffer at pH 7.4. Tris or other primary amine-based buffers are strictly avoided to eliminate any risk of off-target aminolysis. Maintaining physiological pH is critical; the SuFEx activation mechanism relies on the specific, local pKa perturbation of target residues (e.g., a depressed pKa of a Tyrosine hydroxyl or Lysine amine) induced by neighboring basic residues in the binding pocket[1]. Altering the bulk pH can artificially trigger non-specific surface labeling.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the recombinant target protein to a final concentration of 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Probe Incubation: Add the synthesized 4-FSPCA-derived probe from a 100x DMSO stock to achieve a final concentration of 50 µM (final DMSO = 1% v/v).
-
Self-Validating Control (Critical): In a parallel reaction, pre-incubate the protein with 500 µM of the parent ligand (lacking the –SO₂F group) for 30 minutes prior to adding the SuFEx probe. This competitive inhibition control proves that labeling is strictly dependent on pocket binding.
-
Reaction: Incubate both samples at 37°C for 2 to 4 hours.
-
LC-MS Readout: Analyze the samples using Intact Protein LC-MS (e.g., Q-TOF).
-
Data Interpretation: Deconvolute the mass spectra. A successful SuFEx reaction will yield a mass shift corresponding to the mass of the probe minus 19 Da (loss of the fluoride leaving group). The competition control must show only the mass of the unmodified apo-protein.
Troubleshooting & Optimization
-
Issue: No mass shift observed on LC-MS.
-
Root Cause: The exit vector of the pyrrole ring may direct the –SO₂F group away from the target nucleophile, or the binding affinity of the probe is too low.
-
Solution: SuFEx is highly dependent on precise geometry. Consider synthesizing an analog with a longer or shorter PEG spacer between the ligand and the 4-FSPCA warhead to optimize the proximity effect.
-
-
Issue: Multiple mass additions (over-labeling).
-
Root Cause: The probe concentration is too high, or the pH of the buffer is too basic, leading to non-specific activation of surface lysines.
-
Solution: Titrate the probe concentration down (e.g., 1:1 or 1:2 protein-to-probe ratio) and strictly verify the buffer pH is ≤ 7.4.
-
References[4] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8405527/[1] Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7470766/[2] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals (MDPI). URL: https://www.mdpi.com/1424-8247/16/4/504[5] Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine / ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/625da6554a905a5078a08886[3] A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3338883/
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
Application Note: Rational Design of Targeted Covalent Inhibitors Using 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid via SuFEx Chemistry
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive acrylamides. Because many therapeutically relevant protein binding sites lack an accessible cysteine, expanding the druggable proteome requires warheads capable of targeting alternative nucleophiles[1]. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative solution, utilizing sulfonyl fluorides (-SO₂F) to selectively engage tyrosine, lysine, serine, and histidine residues[1][2].
This application note details the structural rationale, synthetic methodologies, and validation protocols for utilizing 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid as a bifunctional hub for covalent drug discovery. As a Senior Application Scientist, I have structured this guide to provide not just the how, but the why—ensuring that your experimental designs are rooted in causality and self-validating logic.
Mechanistic Rationale: The "Sleeping Beauty" Effect
The strategic advantage of the sulfonyl fluoride warhead lies in its unique balance of thermodynamic stability and latent reactivity. Unlike traditional electrophiles that rely on intrinsic reactivity (often leading to off-target toxicity), the S(VI)-F bond undergoes heterolytic cleavage and is highly resistant to reduction and aqueous hydrolysis.
Sulfonyl fluorides operate via a proximity-driven mechanism termed the "sleeping beauty" effect [3][4]. The warhead remains dormant in biological environments until it binds to a specific protein pocket. Within this microenvironment, precise geometric alignment and electrostatic interactions (e.g., hydrogen bonding from the protein backbone or bound water) activate the S-F bond, triggering nucleophilic substitution by a local amino acid side chain[3].
SuFEx-mediated covalent inhibition mechanism driven by microenvironment activation.
Design Strategy: The Pyrrole-2-Carboxylic Acid Hub
This compound is an ideal scaffold for Structure-Based Drug Design (SBDD).
-
The Warhead (-SO₂F): Positioned at the 4-position of the pyrrole ring, it acts as the latent SuFEx electrophile capable of capturing nucleophilic residues[5].
-
The Recognition Hub (-COOH): The 2-carboxylic acid allows for rapid combinatorial diversification. By performing simple amide couplings with diverse primary or secondary amines, researchers can rapidly generate libraries of SuFExable probes without disturbing the stable -SO₂F group[6].
-
The Scaffold (Pyrrole): The pyrrole ring is a privileged medicinal chemistry motif that provides favorable physicochemical properties and acts as a hydrogen bond donor (via the N-H), which can enhance binding affinity.
Quantitative Comparison of Covalent Warheads
To contextualize the utility of sulfonyl fluorides, Table 1 summarizes the reactivity profiles of common covalent warheads.
| Warhead Type | Target Amino Acids | Aqueous Stability | Reactivity Trigger | Example / Precedent |
| Acrylamide | Cysteine | Moderate | Intrinsic Electrophilicity | Osimertinib, Sotorasib |
| Vinyl Sulfone | Cysteine, Histidine | Moderate | Intrinsic Electrophilicity | Src Kinase Inhibitors[7] |
| Sulfonyl Fluoride | Tyr, Lys, Ser, His | High (Reduction-resistant) | Proximity/Microenvironment | hNE Inhibitors[3] |
| Fluorosulfate | Tyrosine, Lysine | Very High | Proximity/Microenvironment | Epigenetic WDR5 Probes[5] |
Experimental Workflows & Protocols
The following protocols represent a self-validating system for synthesizing and confirming the mechanism of novel SuFEx inhibitors.
Experimental workflow for the discovery and validation of SuFEx covalent inhibitors.
Protocol A: Mild Combinatorial Synthesis of SuFEx Inhibitors
Objective: Couple a recognition amine to this compound without degrading the -SO₂F warhead. Causality: Standard peptide coupling reagents (like HATU) are used because the S(VI)-F bond is highly stable to basic and nucleophilic conditions at room temperature, allowing the carboxylic acid to be selectively activated.
Step-by-Step Methodology:
-
Preparation: In a flame-dried vial under inert atmosphere, dissolve this compound (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).
-
Activation: Add HATU (1.2 equiv, 0.12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). Stir at room temperature for 10 minutes. Note: Pre-activation ensures efficient formation of the active ester, minimizing side reactions with the incoming amine.
-
Coupling: Add the target amine (1.2 equiv, 0.12 mmol) to the solution. Stir the reaction mixture at room temperature for 2–4 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (10 mL). Wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove DMF, saturated NaHCO₃ (5 mL), and brine (5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Validation: Confirm product identity via LC-MS. Crucial: Use gentle ESI conditions, as harsh ionization can artificially cleave the S-F bond, leading to a false[M-HF] mass peak.
Protocol B: Biochemical Time-Dependent Inhibition Assay
Objective: Differentiate between reversible binding and covalent modification. Causality: Covalent inhibition is a two-step process (reversible binding followed by irreversible bond formation). Therefore, the apparent IC₅₀ of a true covalent inhibitor will decrease as the pre-incubation time with the enzyme increases.
Step-by-Step Methodology:
-
Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (100x final assay concentration).
-
Dilute the target protein (e.g., a kinase or protease) in assay buffer to a concentration of 2x the final required concentration.
-
Mix the inhibitor and protein in a microplate. Establish three separate pre-incubation timelines: 0 min, 30 min, and 60 min at room temperature.
-
Initiate the reaction by adding the enzyme substrate (e.g., fluorogenic peptide or ATP/substrate mix).
-
Measure the reaction velocity over 10 minutes using a microplate reader.
-
Plot log[Inhibitor] vs. normalized response. A leftward shift in the IC₅₀ curve from 0 to 60 minutes confirms time-dependent (covalent) inhibition.
Protocol C: Intact Protein MS Validation (The Self-Validating System)
Objective: Prove that the covalent modification is stoichiometry-specific (1:1) and driven strictly by the active site microenvironment (the "sleeping beauty" effect)[3][4]. Causality: If the inhibitor is non-specifically reactive, it will label denatured proteins. If it is a true SuFEx probe, it will only label the natively folded protein, as the denatured state lacks the precise geometric H-bond network required to catalyze the fluoride exchange[4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare two aliquots of the target protein (2 µM in PBS, pH 7.4).
-
Denaturation Control: Heat Aliquot 2 at 95°C for 10 minutes to fully denature the protein, then cool to room temperature[4]. Keep Aliquot 1 (Native) at room temperature.
-
Incubation: Add the SuFEx inhibitor (final concentration 20 µM, 10x excess) to both aliquots. Incubate at 37°C for 2 hours.
-
Desalting: Remove excess unreacted inhibitor using a Zeba spin desalting column (7K MWCO).
-
LC-TOF-MS Analysis: Inject the samples into a LC-TOF-MS system. Deconvolute the raw mass spectra using appropriate software (e.g., MaxEnt1).
-
Data Interpretation:
-
Native Aliquot: Should show a mass shift corresponding to +[Inhibitor Mass - 20.01 Da (HF)].
-
Denatured Aliquot: Should show the exact mass of the unmodified apo-protein. This negative result validates the structural necessity of the active site for SuFEx activation[4].
-
References
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (PubMed).[Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Medicinal Chemistry Letters.[Link]
-
Sulfur fluoride exchange. PubMed Central (PMC).[Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central (PMC).[Link]
Sources
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. pnas.org [pnas.org]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Methods for Fluorosulfonyl-Substituted Pyrroles
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Chemical Biology, SuFEx Click Chemistry
Strategic Overview & Rationale
Fluorosulfonyl-substituted (-SO₂F) heterocycles have emerged as privileged pharmacophores and critical chemical biology probes, driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The -SO₂F group offers a unique blend of kinetic stability in aqueous environments and latent electrophilic reactivity, allowing it to selectively target specific amino acid residues (e.g., lysine, tyrosine, histidine) in biological systems.
Pyrroles, being ubiquitous in natural products and pharmaceuticals, are highly desirable scaffolds for fluorosulfonylation. However, traditional synthetic routes often rely on highly toxic, gaseous sulfuryl fluoride (SO₂F₂) or hazardous fluorosulfonic anhydride, suffering from poor regioselectivity, harsh reaction conditions, and limited scalability.
This application note details three state-of-the-art, scalable methodologies for synthesizing fluorosulfonyl-substituted pyrroles. As a Senior Application Scientist, I have structured these protocols to emphasize the causality behind the chemistry —ensuring that you understand why specific reagents and conditions are selected, thereby enabling you to troubleshoot and adapt these self-validating workflows to your specific pipeline.
Divergent Synthetic Workflows
Divergent synthetic workflows for accessing N- and C-fluorosulfonyl-substituted pyrroles.
Methodologies & Protocols
Methodology 1: Safe N-Fluorosulfurylation via MOF-Bound SO₂F₂
Objective: Direct installation of the -SO₂F group onto the pyrrole nitrogen.
Mechanistic Causality & Insight: Handling gaseous SO₂F₂ requires specialized equipment and poses severe inhalation risks. By utilizing a Metal-Organic Framework (MOF), specifically Mg₂(dobdc), SO₂F₂ gas is adsorbed and stabilized as a solid reagent (SO₂F₂–Mg₂(dobdc)) . This solid surrogate slowly releases the electrophile in solution. To achieve N-fluorosulfurylation, the pyrrole N-H (pKa ~16.5) must be deprotonated. 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) is selected because it is a strong, non-nucleophilic base. Unlike DMAP or triethylamine, BTMG effectively deprotonates the pyrrole without competitively attacking the S(VI) center of the released SO₂F₂, preventing catalyst poisoning and unwanted side reactions.
Step-by-Step Protocol:
-
Preparation: In a well-ventilated fume hood, add the target pyrrole derivative (0.20 mmol, 1.0 equiv) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.
-
Base Addition: Add anhydrous 1,4-dioxane or nitromethane (2.0 mL) to solubilize the substrate. Inject BTMG (0.40 mmol, 2.0 equiv) dropwise. Stir for 5 minutes to ensure complete deprotonation.
-
Electrophile Introduction: Add the solid SO₂F₂–Mg₂(dobdc) reagent (approx. 3.4 equiv of SO₂F₂ based on MOF loading capacity) in one portion. Seal the vial tightly.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 18 hours.
-
Validation & QC: Monitor reaction completion via LC-MS or TLC. The disappearance of the parent pyrrole mass and the appearance of the [M+SO₂F] peak confirms conversion.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the spent MOF. Wash the pad with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure N-fluorosulfonyl pyrrole.
Methodology 2: One-Pot Cascade Synthesis of Pyrrole-Embedded Vinyl Sulfonyl Fluorides
Objective: Synthesis of complex, C-alkylated pyrrole-4H-chromene-sulfonyl fluorides.
Mechanistic Causality & Insight: Direct C-H fluorosulfonylation of pyrroles often yields intractable mixtures of regioisomers. To circumvent this, a multicomponent cascade reaction is employed using 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) as a bifunctional linchpin . The reaction operates via a meticulously timed two-step sequence in one pot. First, N,N-Diisopropylethylamine (DIPEA) deprotonates salicylaldehyde, triggering an oxa-Michael addition to CESF. DIPEA is chosen for its steric bulk, preventing it from acting as a nucleophile against the -SO₂F group. Second, the addition of p-Toluenesulfonic acid (p-TSA) neutralizes the base and activates the resulting intermediate, facilitating a regioselective Friedel-Crafts-type alkylation by the electron-rich pyrrole ring.
Step-by-Step Protocol:
-
Oxa-Michael Addition: To an oven-dried 20 mL reaction tube, add salicylaldehyde (1.0 mmol, 1.0 equiv), CESF (1.5 mmol, 1.5 equiv), and ethanol (5.0 mL).
-
Base Activation: Add DIPEA (2.2 mmol, 2.2 equiv) dropwise. Stir the mixture at room temperature under an air atmosphere for 1 hour.
-
Friedel-Crafts Alkylation: Without isolating the intermediate, add pyrrole (1.5 mmol, 1.5 equiv) followed by p-TSA (1.5 mmol, 1.5 equiv) directly to the reaction tube.
-
Reaction: Continue stirring at room temperature for an additional 4 to 5 hours.
-
Validation & QC: Extract a 10 µL aliquot, dilute in methanol, and analyze via HPLC (λmax = 216 nm). The reaction is self-validating when the intermediate peak is fully consumed, yielding a singular product peak.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate and purify via silica gel chromatography to isolate the pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride.
Methodology 3: Diversity-Oriented Synthesis via SASF Hubs
Objective: Construction of the pyrrole core with a pre-installed -SO₂F group (2,5-dihydro-1H-pyrrole-3-sulfonyl fluorides).
Mechanistic Causality & Insight: When late-stage functionalization fails due to steric hindrance or functional group incompatibility, building the heterocycle from the ground up is the optimal strategy. 2-Substituted-alkynyl-1-sulfonyl fluorides (SASF) act as highly reactive, electron-deficient dipolarophiles . By reacting SASFs with an azomethine ylide, a stereoselective [3+2] cycloaddition occurs. The ylide is generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Trifluoroacetic acid (TFA) is utilized as a mild acid catalyst to promote the simultaneous desilylation and demethoxylation of the precursor, liberating the reactive 1,3-dipole at 0 °C to prevent thermal degradation of the -SO₂F moiety.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the SASF hub (1.00 mmol, 1.0 equiv) and the azomethine ylide precursor (1.10 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (10 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Ylide Generation: Slowly add TFA (0.20 mmol, 20 mol%) dropwise via syringe.
-
Reaction: Stir the mixture at 0 °C for exactly 30 minutes. The cycloaddition is exceptionally rapid due to the highly activated nature of the SASF alkyne.
-
Validation & QC: Perform a rapid TLC check (Hexanes/EtOAc 8:2). The complete consumption of the highly UV-active SASF starting material validates the end of the reaction.
-
Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).
-
Purification: Dry the combined organics over MgSO₄, filter, concentrate, and purify via flash chromatography to afford the dihydropyrrole-3-sulfonyl fluoride.
Quantitative Data Summary
The following table summarizes the operational metrics and scalability of the three described methodologies, providing a comparative baseline for synthetic planning.
| Methodology | Target Scaffold | Key Reagents | Typical Yield Range | Reaction Time | Scalability & Profile |
| 1. N-Fluorosulfurylation | N-SO₂F Pyrroles | SO₂F₂-Mg₂(dobdc), BTMG | Quantitative / High | 18 h | High; Utilizes safe, solid-state gas surrogate. |
| 2. Cascade C-Alkylation | Pyrrole-Vinyl-SO₂F | CESF, Salicylaldehyde, DIPEA, p-TSA | 45% – 94% | 5 h | High; One-pot, multi-component efficiency. |
| 3. [3+2] Cycloaddition | Dihydropyrrole-3-SO₂F | SASF Hub, Ylide Precursor, TFA | > 80% | 30 min | High; Rapid, parallelizable for library generation. |
References
-
Stacy, E. E., Burch, P. L., Randrianandraina, J., Fontaine, M. A., Eaton, M. C., et al. "Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework." ChemRxiv, 2026.[Link]
-
Ajisafe, M. P., Fayad, E., et al. "The construction of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides via a three-component process." New Journal of Chemistry, 48 (2024): 14532-14537.[Link]
-
Moses, J. E., et al. "Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs." La Trobe University / Cold Spring Harbor Laboratory, 2023.[Link]
Application Note: Controlled Reactivity of Sulfonyl Fluorides in Aqueous Media for Covalent Probe Discovery
Topic: Step-by-step guide to reacting sulfonyl fluorides in aqueous media Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
Sulfonyl fluorides (SFs) have emerged as the "privileged warheads" of modern covalent drug discovery. Unlike their highly reactive sulfonyl chloride counterparts—which rapidly hydrolyze in water—SFs possess a unique "Sleeping Beauty" reactivity profile.[1] They remain kinetically stable in aqueous physiological buffers but undergo rapid Sulfur-Fluoride Exchange (SuFEx) when positioned in proximity to a nucleophile (Tyr, Lys, Ser, His) within a protein binding pocket.
This guide provides a rigorous, field-validated protocol for deploying SFs in aqueous media, specifically focusing on covalent protein labeling and biocompatible chemical synthesis .
The Reactivity Landscape: Stability vs. Activation
The utility of SFs rests on the high bond dissociation energy of the S–F bond (~80 kcal/mol) compared to S–Cl (~46 kcal/mol).[2] This stability allows SFs to resist background hydrolysis while retaining the ability to react with specific nucleophiles under protein-templated conditions.[1]
Mechanism of Activation
In aqueous media, the reaction is not driven by the inherent electrophilicity of the sulfur center alone, but by Proximity-Dependent Activation .
-
Equilibrium: The SF probe binds non-covalently to the target protein (
). -
Activation: The local protein environment (H-bond donors, specific pH microenvironment) activates the fluoride leaving group or deprotonates the target residue (e.g., Tyrosine phenol
Phenolate). -
SuFEx: The nucleophile attacks the sulfur(VI) center, expelling fluoride (
).
Diagram 1: The SuFEx Reactivity Landscape
This diagram illustrates the stability window of Sulfonyl Fluorides compared to other electrophiles and the specific conditions required for aqueous activation.
Figure 1: Reactivity logic of Sulfonyl Fluorides.[1][2][3][4][5][6] Note the stability in neutral buffer versus reactivity in the protein pocket or nucleophilic buffers.[7]
Critical Parameters for Aqueous Reactions
Before beginning the protocol, the experimental conditions must be optimized to prevent artifacts.
| Parameter | Recommendation | Rationale |
| Buffer Selection | PBS, HEPES, MOPS | CRITICAL: Avoid Tris, Glycine, or Imidazole. These buffers contain primary amines or nucleophiles that will react with SFs, consuming the probe. |
| pH Range | 7.4 – 8.0 | Physiological pH is standard. Slightly basic pH (8.0) favors the deprotonation of Tyrosine (pKa ~10) and Lysine (pKa ~10.5), enhancing nucleophilicity without causing rapid hydrolysis. |
| Co-solvent | DMSO (max 5%) | SFs are lipophilic. Prepare stocks in DMSO. Ensure final DMSO concentration is <5% to prevent protein denaturation. |
| Temperature | 25°C or 37°C | 37°C mimics physiological conditions and accelerates |
| Quenching | TFA or SDS | Acidification (TFA) stops the reaction for MS analysis. SDS denatures the protein, disrupting the binding pocket required for reaction. |
Protocol A: Covalent Protein Labeling (Kinetic Analysis)
This protocol is designed to determine the
Materials:
-
Target Protein (purified, >90% purity) in HEPES pH 7.5.
-
Sulfonyl Fluoride Probe (10 mM stock in anhydrous DMSO).
-
LC-MS grade Formic Acid and Acetonitrile.
-
Intact Protein LC-MS system (e.g., Q-TOF or Orbitrap).
Step-by-Step Methodology:
-
Buffer Exchange (Pre-validation): Ensure the protein is in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If the protein was stored in Tris, perform extensive dialysis or desalting (Zeba spin columns) to remove all traces of Tris.
-
Probe Preparation: Prepare a 100x dilution series of the SF probe in DMSO.
-
Example: For a final assay concentration of 10 µM, prepare a 1 mM stock.
-
-
Reaction Initiation:
-
Aliquot protein solution (e.g., 45 µL at 2 µM) into low-binding PCR tubes or a 96-well plate.
-
Add 5 µL of the SF probe stock. Mix rapidly by pipetting.
-
Final Conditions: 1.8 µM Protein, X µM Probe, 10% DMSO (adjust volumes for lower DMSO if needed).
-
-
Incubation: Incubate at 25°C or 37°C.
-
Time-course: Harvest aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.
-
-
Quenching: Quench the reaction by adding an equal volume of 0.2% Formic Acid (aq) or 1% TFA. This drops the pH < 3, protonating nucleophiles and halting the SuFEx reaction.
-
Analysis (LC-MS): Inject samples onto a C4 protein column. Deconvolute the mass spectrum.
-
Success Criteria: Observation of a mass shift corresponding to the probe molecular weight minus Fluoride (MW_probe - 19 Da + 1 Da for H+ exchange usually results in +Mass_probe - HF).
-
Note: SF reaction results in the loss of HF. The mass adduct is + (MW_probe - 20.006 Da) relative to the native protein mass if H is lost from the residue and F from the probe.
-
Diagram 2: Covalent Labeling Workflow
Visualizing the step-by-step execution for high-throughput validation.
Figure 2: Operational workflow for validating covalent modification by sulfonyl fluorides.
Protocol B: Synthetic SuFEx in Aqueous Media (DNA-Encoded Libraries/Fragment Screening)
For applications such as DNA-Encoded Library (DEL) synthesis, reactions must occur in water to maintain DNA solubility.
Step-by-Step Methodology:
-
Biphasic System Setup: SFs are often sparingly soluble in water. Create a "pseudo-aqueous" system.
-
Solvent: 1:1 mixture of Phosphate Buffer (pH 8.0) and Acetonitrile (or t-Butanol).
-
-
Catalysis (Optional but Recommended): While protein labeling relies on the protein pocket, synthetic SuFEx in water often requires a catalyst if the nucleophile is not highly reactive.
-
Catalyst:DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP can be used, but for strict aqueous conditions, simple pH adjustment to 8.5–9.0 often suffices for phenolic nucleophiles.
-
-
Reaction:
-
Dissolve the amine/phenol substrate in the buffer.
-
Add the Sulfonyl Fluoride (1.2 equivalents).
-
Vortex vigorously. The reaction is often interfacial (on-water effect).
-
-
Monitoring: Monitor by LC-MS. SFs are stable enough that you will see the starting material persist if the reaction is slow, unlike Sulfonyl Chlorides which disappear rapidly to sulfonic acid.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Rapid hydrolysis of Probe | High pH (>9.0) or Nucleophilic Buffer | Switch to HEPES pH 7.4. Check for Tris contamination. |
| No Labeling Observed | Probe not binding ( | The SF warhead needs proximity. If the scaffold doesn't bind the pocket, SuFEx won't happen. Improve scaffold affinity. |
| Multiple Adducts (+1, +2, +3) | Non-specific labeling | The probe is too reactive (a "hot" warhead). Lower pH to 7.0 or reduce probe concentration. |
| Precipitation | Low solubility | Reduce probe concentration or increase DMSO to 5-10% (if protein tolerates). |
References
-
Sharpless, K. B., et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2695-2699.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science, 6(5), 2650-2659.
-
Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides: A Kinetic Study of Their Stability and Reactivity." Synlett, 24(08), 981-984.
-
Bar-Peled, L., et al. (2017). "Size-Dependent Assessment of Covalent Inhibitor Promiscuity in the Proteome." Cell Chemical Biology, 24(12), 1468-1477.
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. repository.cshl.edu [repository.cshl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid. This molecule presents a classic synthetic paradox: you must install a highly reactive electrophilic warhead (the sulfonyl fluoride) while simultaneously managing the deprotection of a carboxylic acid.
The primary modes of failure in this workflow involve regiochemical leakage during the initial chlorosulfonylation and premature hydrolysis of the SuFEx-active –SO₂F group during ester deprotection. This guide provides a self-validating, mechanistically grounded framework to troubleshoot these issues and maximize your yields.
Critical Workflow Diagram
Fig 1. Optimized 3-step synthesis workflow for this compound.
Yield Optimization Q&A (Troubleshooting Guide)
Q1: Why am I getting a mixture of C4 and C5 sulfonylated isomers during the initial chlorosulfonylation? Causality: The pyrrole ring is a π-excessive heterocycle. While the electron-withdrawing ester at C2 directs electrophilic aromatic substitution primarily to the C4 and C5 positions, the activation energy difference between these transition states is relatively small. At elevated temperatures, thermodynamic control takes over, leading to C5-substitution or unwanted di-sulfonylation[1]. Solution: Maintain strict kinetic control. The dropwise addition of chlorosulfonic acid must be performed at 0 °C, and the internal temperature must never exceed 5 °C. Quench the reaction over crushed ice immediately after the designated reaction time to freeze the kinetic product profile.
Q2: My fluorination step yields significant amounts of sulfonic acid instead of the sulfonyl fluoride. How do I prevent this? Causality: Traditional fluorination with anhydrous KF often requires elevated temperatures. If trace moisture is present, the highly reactive sulfonyl chloride undergoes competitive nucleophilic attack by water/hydroxide, yielding a dead-end sulfonic acid byproduct[2]. Solution: Switch to Potassium Bifluoride (KHF₂) in a biphasic system (e.g., MeCN/H₂O). The bifluoride anion (HF₂⁻) acts as a mildly acidic buffer that suppresses the formation of hydroxide ions in the aqueous layer. This allows the fluoride exchange to rapidly outcompete hydrolysis at room temperature[3].
Q3: The final ester hydrolysis step destroys my fluorosulfonyl (–SO₂F) group. What is the mechanistic workaround? Causality: Sulfonyl fluorides are prized for their resistance to hydrolysis under neutral and physiological conditions—the foundational principle of SuFEx click chemistry[4]. However, they remain highly susceptible to hard nucleophiles like hydroxide ions at high pH. Standard saponification (e.g., NaOH, reflux) indiscriminately cleaves both the ester and the –SO₂F warhead. Solution: You have two self-validating options:
-
Kinetic Saponification: Use exactly 1.05 equivalents of LiOH in a THF/Water mixture at strictly 0 °C. Lithium ions provide strong Lewis acid coordination to the ester carbonyl oxygen, increasing its electrophilicity. This allows targeted ester cleavage before the sulfonyl fluoride is attacked.
-
Acidolysis (Pro-Tip): Bypass saponification entirely by starting your synthesis with tert-butyl 1H-pyrrole-2-carboxylate. The tert-butyl ester can be cleaved via acidolysis using Trifluoroacetic Acid (TFA), which generates a stable tert-butyl cation and leaves the acid-stable –SO₂F group completely untouched.
Data Presentation: Reagent Efficacy & Yield Impacts
Table 1: Fluorination Reagent Efficacy (Substrate: Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate)
| Reagent System | Conditions | Conversion to –SO₂F (%) | Sulfonic Acid Byproduct (%) |
| KF (anhydrous) | MeCN, 80 °C, 12h | 65% | 20% |
| KF + 18-crown-6 | MeCN, 25 °C, 12h | 78% | 10% |
| KHF₂ (Recommended) | MeCN/H₂O, 25 °C, 4h | 94% | <2% |
| DAST | DCM, -78 °C to RT | 88% | 0% |
Table 2: Ester Deprotection Strategies (Substrate: 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate esters)
| Ester Type | Reagent / Conditions | Yield of Target Acid (%) | –SO₂F Cleavage (%) |
| Methyl | NaOH (3.0 eq), MeOH/H₂O, RT | 15% | >80% |
| Methyl | LiOH (1.05 eq), THF/H₂O, 0 °C | 72% | 12% |
| tert-Butyl | TFA/DCM (1:1), RT, 2h | 95% | 0% |
Protocol Library
Protocol A: Regioselective Chlorosulfonylation
-
Equip a thoroughly dried round-bottom flask with a magnetic stirrer and an addition funnel.
-
Add chlorosulfonic acid (6.0 equiv) to the flask and cool to 0 °C using an ice-salt bath.
-
Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DCM (or add neat if using a liquid analog) and add dropwise over 30 minutes. Critical: Maintain internal temperature below 5 °C[1].
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the mixture dropwise over vigorously stirred crushed ice. Extract the resulting aqueous suspension with ethyl acetate (3x).
-
Wash the combined organic layers with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate. Proceed immediately to Protocol B.
Protocol B: Biphasic Fluorination
-
Dissolve the crude sulfonyl chloride from Protocol A in acetonitrile (0.2 M concentration).
-
Prepare a saturated aqueous solution of KHF₂ (3.0 equiv).
-
Add the aqueous KHF₂ solution to the acetonitrile mixture. Stir the biphasic mixture vigorously at room temperature for 4 hours[3].
-
Monitor completion via TLC or LC-MS (quench LC-MS aliquots in methanol to check for the stable methyl sulfonate derivative vs the sulfonyl fluoride).
-
Dilute with water and extract with DCM. Dry the organic layer over MgSO₄ and concentrate to yield methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate.
Protocol C: Selective Ester Hydrolysis (Methyl Ester Route)
-
Dissolve methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate in a 3:1 mixture of THF and water.
-
Cool the solution to exactly 0 °C.
-
Add an aqueous solution of LiOH·H₂O (1.05 equiv) dropwise over 15 minutes.
-
Stir at 0 °C for 1.5 to 2 hours. Do not let the reaction warm to room temperature.
-
Quench the reaction by adding cold 1M HCl until the pH reaches 3.0.
-
Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate to afford the final product: This compound .
Alternative Protocol C (Pro-Tip): Acidolysis of tert-Butyl Ester
(If starting from tert-butyl 1H-pyrrole-2-carboxylate)
-
Dissolve tert-butyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate in anhydrous DCM.
-
Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the final acid in near-quantitative yield without any risk to the –SO₂F group.
References
- Source: nih.
- Source: acs.
- Source: nih.
- Source: mdpi.
- Source: researchgate.
Sources
SuFEx Stability Solutions Center: Preventing Sulfonyl Fluoride Hydrolysis
The following technical guide is designed for the "SuFEx Stability Solutions Center." It prioritizes mechanistic understanding and practical, self-validating protocols over generic advice.
Topic: Preservation of Sulfonyl Fluorides (R-SO₂F) During Workup and Purification Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Version: 2.0 (Current Standards)
The "Goldilocks" Stability Paradox
Sulfonyl fluorides possess a unique stability profile that often confuses researchers transitioning from sulfonyl chlorides. Unlike the highly reactive S(VI)-Cl bond, the S(VI)-F bond is thermodynamically stable (Bond Dissociation Energy: ~90 kcal/mol vs. ~46 kcal/mol for S-Cl) and resistant to reduction.[1]
However, this stability is conditional . The S-F bond is "latent"—it remains inert until activated by a specific protonation state or Lewis base environment.[2]
The Mechanistic Root of Hydrolysis
Hydrolysis of sulfonyl fluorides is not a random degradation; it is a base-catalyzed event .[2]
-
Acidic/Neutral Conditions (Safe Zone): In the presence of protons (
), the fluoride ion is a poor leaving group because its departure would require breaking the strong S-F bond without stabilization. Protons actually stabilize the fluorine atom via H-bonding, increasing the barrier to nucleophilic attack. -
Basic Conditions (Danger Zone): Hydroxide ions (
) or amine bases (DBU, BTMG) activate the sulfur center. The base deprotonates water (increasing nucleophilicity) or directly attacks the sulfur, forming a pentacoordinate transition state that expels fluoride.
Key Takeaway: If your product disappears during workup, you likely exposed it to a basic environment (pH > 8) or failed to quench the SuFEx catalyst (e.g., DBU) before exposing the mixture to water.
Visualizing the Stability Switch
The following diagram illustrates the bifurcation of the S-F bond's fate based on pH environment.
Figure 1: The "Proton Switch" mechanism. Acidic environments lock the S-F bond, while basic environments trigger rapid hydrolysis.
Comparative Stability Data
Before troubleshooting, confirm your compound's intrinsic risk profile. Aromatic sulfonyl fluorides are generally more robust than aliphatic ones.[2]
| Compound Class | Hydrolysis Half-Life (pH 7) | Hydrolysis Half-Life (pH 10) | Workup Risk Level |
| Aryl Sulfonyl Fluoride (Ar-SO₂F) | > 48 Hours | < 1 Hour | Low (if base is quenched) |
| Aliphatic Sulfonyl Fluoride (Alk-SO₂F) | ~ 12-24 Hours | Minutes | Moderate |
| Sulfamoyl Fluoride (R₂N-SO₂F) | Very Stable | Moderate Stability | Very Low |
| Fluorosulfate (Ar-O-SO₂F) | Very Stable | Stable | Negligible |
| Sulfonyl Chloride (Reference) | Minutes | Seconds | Critical |
Troubleshooting Guides & Protocols
Scenario A: "My product degrades on the silica column."
Diagnosis: You are likely using a mobile phase with an amine modifier (e.g., Triethylamine) or your crude mixture still contains residual DBU from the reaction. The Logic: Unlike silyl ethers, which are acid-sensitive, sulfonyl fluorides are base-sensitive .[2] Standard silica gel (pH ~5-6) is ideal for them. "Neutralizing" silica with Et₃N creates a basic surface that catalyzes hydrolysis.[2]
Corrective Protocol:
-
Do NOT add Triethylamine (Et₃N) to your eluent.
-
Do NOT use Basic Alumina.[2] Use Standard Flash Silica (Irregular, 40-63 µm).
-
Pre-Column Wash: If your crude oil contains DBU, dissolve it in EtOAc and wash with 1M HCl before loading onto the column.[2] This removes the base catalyst that would otherwise sit on the silica and degrade your compound during elution.[2]
Scenario B: "Low yield after aqueous extraction."
Diagnosis: Incomplete quenching of the SuFEx catalyst (DBU/BTMG) before phase separation. The Logic: If DBU is present during the water wash, it creates a local basic micro-environment at the organic/aqueous interface, rapidly hydrolyzing the S-F bond.
Corrective Protocol (The "Acid-Crash" Workup):
-
Dilute: Dilute reaction mixture with EtOAc (or DCM).
-
Quench: Add 1M HCl or 10% Citric Acid immediately. Do not start with water or brine.[2]
-
Why? You must protonate the base (
of DBU-H+ is ~12) to render it non-nucleophilic and water-soluble immediately.[2]
-
-
Wash:
-
Dry: Use Anhydrous MgSO₄ (slightly acidic) rather than K₂CO₃ (basic).
Decision Tree: Workup Strategy
Use this flow to determine the safest processing method for your specific reaction.
Figure 2: Workup decision matrix.[2] Note that removing the base catalyst is the priority unless the molecule contains highly acid-labile groups.[2]
Frequently Asked Questions (FAQ)
Q: Can I store sulfonyl fluorides in DMSO stock solutions? A: Yes, but ensure the DMSO is dry. While R-SO₂F is water-tolerant, wet DMSO can slowly hydrolyze the compound over months, especially if the DMSO degrades to form acidic/basic impurities.[2] Store at -20°C.
Q: How do I confirm hydrolysis has occurred? A: Use ¹⁹F NMR .
-
Intact Sulfonyl Fluoride: Look for a singlet around +60 to +65 ppm .[2]
-
Hydrolyzed (Free Fluoride): Look for a signal at -120 ppm (fluoride ion).
-
Note: If the +65 ppm signal disappears and you see nothing, the fluoride might have been washed away in the aqueous layer. Check the mass spec (LC-MS) for the [M-F+OH] peak (sulfonic acid).
Q: I am making a heteroaryl sulfonyl fluoride (e.g., Pyridine-SO₂F). It is unstable even with acid wash.[2] Why? A: Heterocycles with basic nitrogens (pyridines, imidazoles) are "autocatalytic." The nitrogen on the ring can act as an intramolecular base to activate the sulfonyl group or activate water.[2]
-
Solution: Isolate these as HCl salts if possible, or process them rapidly at 0°C and store them solid. Do not leave them in solution.
References
-
Sharpless, K. B., et al. (2014).[6][7] "SuFEx: A New Family of Click Reactions."[2] Angewandte Chemie International Edition.
- Foundational paper establishing the stability/reactivity profile of the S-F bond.
-
Dong, J., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.
- Details the hydrolysis resistance under acidic/neutral conditions.
-
Sammis, G. M., et al. (2019).[5] "One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride." Chemical Communications.[2][5]
- Provides experimental protocols for workup of sensitive sulfonyl fluorides.
-
Jones, L. H. (2022). "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Nature Reviews Chemistry.[2][8]
- Review of stability in biological and chemical contexts.
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyrrole-2-Carboxylic Acid Coupling Optimization
This technical guide addresses the specific challenges of coupling pyrrole-2-carboxylic acid, focusing on the critical interplay between solvent selection, solubility, and the prevention of decarboxylation.
Topic: Optimizing Solvent Selection for Pyrrole-2-Carboxylic Acid Coupling Role: Senior Application Scientist Status: Operational
Executive Summary: The "Solubility-Stability" Paradox
Coupling pyrrole-2-carboxylic acid (PCA) presents a unique dual challenge:
-
Solubility: PCA is a polar, hydrogen-bond-donating heteroaromatic acid, often insoluble in standard non-polar coupling solvents like Dichloromethane (DCM) or Toluene.
-
Stability (Decarboxylation): The electron-rich pyrrole ring facilitates rapid decarboxylation at the C2 position, particularly under acidic conditions or elevated temperatures.
The Trap: Users often heat the reaction to improve solubility or use strong acid activation (e.g., SOCl₂), triggering immediate loss of CO₂ and yielding the decarboxylated pyrrole byproduct rather than the desired amide.
This guide provides a troubleshooting framework to navigate these opposing forces.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Solubility & Dissolution
Q: My Pyrrole-2-carboxylic acid won't dissolve in DCM or THF at room temperature. Should I heat it? A: NO. Heating is the primary cause of decarboxylative failure.
-
The Mechanism: Heating, especially in the presence of acidic byproducts (from coupling reagents), provides the activation energy for the protonation of the C2 position, leading to CO₂ loss.
-
The Solution: Use a "Minimum Viable Polarity" (MVP) strategy.
-
Dissolve the PCA in a minimum volume of DMF (N,N-Dimethylformamide) or DMSO .
-
Dilute this concentrated solution into your main solvent (DCM or THF) to reach a ratio of 1:4 or 1:5 (DMF:DCM).
-
This "co-solvent" approach maintains solubility without the workup nightmare of 100% DMF.
-
Category 2: Reaction Kinetics & Reagent Selection
Q: I used Thionyl Chloride (SOCl₂) to make the acid chloride, but the reaction turned black/tarry. Why? A: Acid chlorides are forbidden for unprotected pyrrole-2-carboxylic acids.
-
The Cause: SOCl₂ generates HCl. The high acidity protonates the pyrrole ring, catalyzing rapid decarboxylation and polymerization (pyrrole oligomerization).
-
The Fix: Use neutral/basic activation methods.
-
Standard: EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF/DCM.
-
High Efficiency: HATU with DIPEA (Diisopropylethylamine).[1] The base (DIPEA) is critical here not just for the coupling, but to buffer the solution and prevent transient acidity.
-
Category 3: Side Reaction Mitigation
Q: I see a new spot on TLC that isn't product or starting material. Is it N-acylation? A: It is likely the decarboxylated pyrrole or an activated ester rearrangement.
-
Analysis: The pyrrole nitrogen is part of the aromatic sextet and is non-nucleophilic compared to your amine partner. N-acylation is rare unless you are using strong bases (NaH) or highly reactive electrophiles.
-
Verification: Check the NMR. If the C2 proton signal (usually ~6.8-7.0 ppm) appears and the carboxylic acid carbon is gone, you have decarboxylated.
-
Prevention: Ensure your reaction temperature never exceeds 40°C. If using HATU, ensure DIPEA is added before the coupling reagent to maintain basicity.
Category 4: Workup & Purification
Q: I used DMF for solubility, but now I can't remove it without heating (which I'm afraid to do). A: Do not use rotary evaporation for DMF removal if the product is sensitive.
-
The Protocol: Use an Aqueous LiCl Wash .[2]
Part 2: Decision Frameworks & Visuals
Workflow 1: Solvent Selection Logic
This decision tree guides you to the optimal solvent system based on your specific constraints.
Caption: Logic flow for selecting the solvent system balancing solubility against workup difficulty.
Workflow 2: The Decarboxylation Danger Zone
Understanding the mechanism is the only way to prevent it. This diagram illustrates the competition between Coupling (Desired) and Decarboxylation (Undesired).
Caption: Mechanistic pathway showing how acidity triggers the irreversible loss of CO2.
Part 3: Optimized Experimental Protocol
Protocol: HATU-Mediated Coupling in DMF/DCM
Objective: High-yield coupling of Pyrrole-2-carboxylic acid with a primary amine while minimizing decarboxylation.
Reagents:
-
Pyrrole-2-carboxylic acid (1.0 equiv)[3]
-
Amine partner (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv) [Crucial for maintaining basicity]
-
Solvents: Anhydrous DMF, Anhydrous DCM.
Step-by-Step Methodology:
-
Solubilization (The "Pre-Dissolve"):
-
In a dry round-bottom flask, dissolve 1.0 equiv of Pyrrole-2-carboxylic acid in the minimum amount of DMF necessary for complete dissolution (approx. 0.5 mL per mmol).
-
Why: Ensures homogeneity without committing to a full DMF reaction volume.
-
-
Dilution:
-
Add anhydrous DCM to the flask to reach a final concentration of ~0.1 M. The ratio of DMF:DCM should be roughly 1:5.
-
Why: DCM is easier to remove and precipitates urea byproducts if using carbodiimides, though less relevant for HATU, it improves workup.
-
-
Base Addition (The Buffer Step):
-
Cool the mixture to 0°C (Ice bath).
-
Add 3.0 equiv of DIPEA. Stir for 5 minutes.
-
Why: Pre-basifying ensures that when the coupling agent is added, the environment is immediately favorable for activation, preventing acid-catalyzed degradation.
-
-
Activation & Coupling:
-
Add 1.1 equiv of HATU in one portion. Stir at 0°C for 15 minutes.
-
Add 1.1 equiv of the Amine partner.
-
Allow the reaction to warm to Room Temperature naturally. DO NOT HEAT.
-
-
Monitoring:
-
Monitor via TLC or LC-MS.[2] Reaction is typically complete within 2-4 hours.
-
-
Workup (The LiCl Method):
-
Dilute reaction with excess Ethyl Acetate.
-
Wash organic layer 3 times with 5% LiCl (aq) to remove DMF.[2]
-
Wash 1x with Saturated NaHCO₃ (removes unreacted acid).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).
-
Part 4: Solvent Comparison Data
| Solvent System | Solubility of PCA | Decarboxylation Risk | Workup Difficulty | Recommendation |
| DCM (Pure) | Poor | Low | Low | Only for lipophilic analogs |
| THF | Moderate | Low | Low | Good first try |
| DMF (Pure) | Excellent | Moderate (if heated) | High | Use only if necessary |
| DMF/DCM (1:5) | High | Low | Moderate | GOLD STANDARD |
| Toluene | Very Poor | High (Requires heat) | Moderate | AVOID |
References
-
Decarboxylation Mechanism: Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[3][4] Journal of the American Chemical Society.[4] Link
-
Solvent Effects: MedChemExpress. (n.d.). Pyrrole-2-carboxylic acid Solubility & Properties. MedChemExpress Product Guide. Link
-
Coupling Reagents: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Workup Protocols: BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Protocols. Link
Sources
Technical Support Center: Troubleshooting Low Reactivity of Pyrrole Sulfonyl Fluorides in SuFEx
Welcome to the SuFEx Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled Sulfur(VI) Fluoride Exchange (SuFEx) reactions when working with electron-rich pyrrole sulfonyl fluorides.
Part 1: The Mechanistic Root of the Problem
Pyrrole sulfonyl fluorides are highly valuable pharmacophores, but they frequently exhibit frustratingly low reactivity. The causality lies in the fundamental electronic nature of the pyrrole ring. Pyrrole is a
This electron donation significantly reduces the electrophilicity of the S(VI) center, raising the activation energy barrier for the formation of the pentacoordinate transition state required for nucleophilic attack. Consequently, standard Brønsted bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often insufficiently active to overcome this barrier in highly electron-rich substrates, leading to stalled reactions (1)[1].
Part 2: Diagnostic FAQs
Q1: My pyrrole-3-sulfonyl fluoride shows <10% conversion with phenols using 20 mol% DBU. Should I increase the DBU loading or heat the reaction? A1: No. Heating or increasing DBU loading is generally ineffective for deactivated S(VI) centers and may lead to substrate degradation. Instead of forcing the reaction kinetically, you must alter the thermodynamic driving force. Switch to an accelerated SuFEx protocol using BTMG (Barton's base) and HMDS. This combination drives the in situ formation of a highly reactive TMS-ether intermediate, propelling the reaction forward via the massive bond enthalpy of the resulting silicon-fluoride (Si-F) byproduct (2)[2].
Q2: I am trying to couple a pyrrole sulfonyl fluoride with a weakly nucleophilic amine, but the reaction stalls. What is the best activation strategy?
A2: Amines do not form TMS-ethers in situ as efficiently as phenols. For amines, Lewis acid activation is the premier strategy. Using Calcium triflimide (
Q3: My alkyl-linked pyrrole sulfonyl fluoride degrades into a black tar when I add DBU. What is happening?
A3: Alkyl sulfonyl fluorides possess highly acidic
Part 3: Troubleshooting Workflow
Logical workflow for troubleshooting unreactive pyrrole sulfonyl fluorides in SuFEx.
Part 4: Quantitative Catalyst Comparison
| Catalyst System | Target Nucleophile | Catalyst Loading | Temp (°C) | Typical Conversion (%) | Mechanistic Advantage |
| DBU | Phenols / Amines | 10–30 mol% | 25–80 | < 15% | Standard baseline; fails on deactivated S(VI) centers. |
| BTMG + HMDS | Phenols / Alcohols | 5–10 mol% | 25 | > 90% | In situ TMS-ether formation; driven by Si-F bond enthalpy. |
| Amines | 20 mol% | 25 | > 85% | Hard Lewis acid ( | |
| Amines | 2.0 equiv | 60–80 | 40–60% | Prevents |
Part 5: Self-Validating Experimental Protocols
Protocol A: Accelerated SuFEx for Phenols (BTMG/HMDS System)
Causality Focus: HMDS is added to transiently silylate the phenol. BTMG is a strong, non-nucleophilic base that facilitates this transfer and activates the S(VI) exchange without degrading the sensitive pyrrole ring (2)[2].
-
Preparation: In an oven-dried vial under an inert atmosphere (Argon), dissolve the pyrrole sulfonyl fluoride (1.0 equiv) and the phenol (1.2 equiv) in anhydrous acetonitrile (0.2 M).
-
Additive Injection: Add HMDS (0.6 equiv). Causality: 0.6 equiv of HMDS provides exactly 1.2 equiv of TMS groups, perfectly matching the phenol stoichiometry to prevent excess silylating agent from interfering.
-
Catalyst Initiation: Inject BTMG (10 mol%). The reaction should remain at room temperature.
-
Self-Validation Checkpoint: Monitor via LCMS after 2 hours. You should observe the disappearance of the phenol and the emergence of the product mass. Diagnostic cue: If a TMS-protected phenol mass is observed but no product mass is present, the S(VI) center is profoundly deactivated; gentle heating to 40 °C is permissible.
-
Workup: Concentrate under reduced pressure. The volatile byproducts (
, , BTMG) evaporate, often leaving a crude product pure enough for direct biological screening.
Protocol B: Lewis Acid Activation for Amines ( / DABCO System)
Causality Focus:
-
Pre-activation: In a vial, combine the pyrrole sulfonyl fluoride (1.0 equiv) and
(20 mol%) in anhydrous dichloromethane (0.1 M). Stir for 5 minutes. Causality: This pre-incubation allows the ions to coordinate with the sulfonyl fluoride, polarizing and weakening the S-F bond before the nucleophile is introduced. -
Nucleophile Addition: Add the amine (1.5 equiv) followed by DABCO (20 mol%).
-
Self-Validation Checkpoint: Stir at room temperature. Diagnostic cue: The formation of a fine white suspension over 4–12 hours is a strong positive indicator. This precipitate is Calcium Fluoride (
), an insoluble thermodynamic sink that visually confirms successful S-F bond cleavage and irreversible product formation. -
Workup: Dilute with EtOAc and wash with 1N HCl to remove DABCO and unreacted amines, followed by a brine wash. Dry over
and concentrate.
References
-
Title: Sulfur fluoride exchange Source: PMC (Nature Reviews Methods Primers) URL: [Link]
-
Title: Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory (ChemRxiv) URL: [Link]
-
Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: ACS Publications (Organic Letters) URL: [Link]
Sources
Storage stability and shelf-life of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
The following Technical Support Guide is structured to address the specific stability profile of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid . This molecule presents a unique challenge: it contains a robust "SuFEx" click-chemistry handle (sulfonyl fluoride) attached to a sensitive, electron-rich heterocycle (pyrrole).
CAS: N/A (Analogous to 299417-44-0 derivatives) | Mol. Formula: C₅H₄FNO₄S | Mol.[1] Weight: 193.15 g/mol
Part 1: Executive Summary (Storage & Handling)
Current Status: Critical Shelf-Life Estimate: 6–12 months (under optimal conditions).
| Parameter | Recommendation | Criticality |
| Temperature | -20°C (Freezer) | High |
| Atmosphere | Inert Gas (Argon/Nitrogen) | High |
| Container | Amber Glass or Foil-Wrapped | Medium (Light Sensitive) |
| Moisture | Strictly Anhydrous (Desiccator) | High (Prevents HF formation) |
| Physical State | White to Off-White Solid | Color change indicates degradation |
Immediate Action Required: If you have received this compound in a clear vial or at room temperature, immediately purge the headspace with argon, seal with Parafilm, and transfer to -20°C storage.
Part 2: Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the competing chemical behaviors of this molecule. It is a "hybrid" system with two distinct stability profiles.
The SuFEx Handle (Sulfonyl Fluoride)[2][3][4][5]
-
The Good: The
group is the "gold standard" for stability in click chemistry. Unlike sulfonyl chlorides, it is generally resistant to hydrolysis at neutral pH and resists reduction. -
The Risk: While stable, it is not inert . In the presence of moisture and the molecule's own acidic carboxylic acid tail (
), auto-catalytic hydrolysis can occur over time, releasing Hydrofluoric Acid (HF) and the corresponding sulfonic acid.
The Pyrrole Core
-
The Good: Provides the scaffold for building bioactive compounds.
-
The Risk: Pyrroles are electron-rich and prone to oxidative polymerization . Exposure to air and light will cause the pyrrole ring to oxidize, turning the solid from white
pink brown black tar.
Part 3: Troubleshooting Guide (Q&A Format)
Scenario A: Physical Appearance Changes
Q: "My compound was white when it arrived, but now it looks pinkish/brown. Is it still usable?"
-
Diagnosis: This is classic pyrrole oxidation . It indicates the material was exposed to air or light.
-
Impact: The colored impurities are likely present in trace amounts (<5%).
-
Solution:
-
Run an LC-MS. If the main peak is still >95%, the material is usable for crude reactions.
-
Purification: If high purity is required, perform a rapid filtration through a short plug of silica gel using 5% MeOH/DCM, or recrystallize.
-
Prevention: Always backfill storage vials with Argon after use.
-
Scenario B: Glass Etching & Pressure
Q: "The inside of the glass vial looks 'frosted' or etched, and there was a 'pop' when I opened the cap."
-
Diagnosis: Hydrolysis with HF Release. Moisture entered the vial. The sulfonyl fluoride hydrolyzed to sulfonic acid and HF. The HF etched the glass (silica).
-
Safety Alert: STOP IMMEDIATELY. This vial contains trace HF.
-
Solution:
-
Do not use this material for sensitive biology; the pH is significantly altered.
-
Neutralize with saturated sodium bicarbonate before disposal.
-
Future storage must be in a desiccator.
-
Scenario C: NMR Discrepancies
Q: "I see a new peak in the
-
Diagnosis: The peak at +65 ppm is your intact Sulfonyl Fluoride. The peak at -120 ppm (variable) is free fluoride ion (F⁻) or bifluoride (
), indicating hydrolysis. -
Action: Integrate the peaks. If the free fluoride peak is >10% of the total integration, repurification is necessary.
Part 4: QC & Validation Protocols
Protocol 1: F NMR Integrity Check (The Gold Standard)
-
Why:
F NMR is the fastest way to quantify SuFEx degradation because the shift difference between intact and free is massive. -
Solvent:
or (Avoid protic solvents like if possible to prevent H-bonding shifts). -
Parameters:
-
Range: +100 ppm to -200 ppm.
-
Relaxation Delay (
): >2 seconds (ensure accurate integration).
-
Interpretation:
| Chemical Shift (
Protocol 2: LC-MS Method for Acidic Pyrroles
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid.
-
Note: The carboxylic acid moiety requires an acidic mobile phase to protonate the
and ensure sharp peaks. -
Warning: Do not use basic buffers (
), as they may trigger the SuFEx reaction (fluoride exchange) inside the column.
Part 5: Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture-driven) and Oxidation (Air-driven).
Figure 1: Degradation pathways. The red path (Oxidation) affects color/purity. The yellow path (Hydrolysis) destroys the SuFEx handle and releases hazardous HF.
Part 6: Frequently Asked Questions (FAQ)
Q: Can I ship this compound at room temperature? A: Yes, for short durations (<48 hours) if sealed under inert gas and protected from light. However, "Blue Ice" or Dry Ice shipping is recommended to prevent thermal degradation of the pyrrole ring.
Q: Is the compound compatible with amines? A: No. In the context of storage, amines will react with the carboxylic acid (salt formation) or potentially trigger the SuFEx reaction at the sulfonyl fluoride site. Store strictly alone.
Q: I need to make a stock solution. What solvent should I use? A: Anhydrous DMSO or DMA (Dimethylacetamide).
-
Stability:[2][3][4][5] Stable for ~1 month at -20°C in anhydrous DMSO.
-
Avoid: Methanol or Ethanol (nucleophilic alcohols can slowly react with SO2F over long periods).
References & Authority[1][8][9][10]
-
SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Establishes the hydrolytic stability and reactivity profile of the sulfonyl fluoride group.
-
Pyrrole Stability & Handling: MedChemExpress (MCE). "Pyrrole-2-carboxylic acid Product Information & Storage." Provides baseline stability data for the pyrrole-carboxylic acid scaffold (-20°C storage requirement).
-
Fluorine NMR Standards: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. Authoritative source for 19F chemical shifts (SO2F vs F-).
Sources
- 1. PubChemLite - this compound (C5H4FNO4S) [pubchemlite.lcsb.uni.lu]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Controlling regioselectivity in the functionalization of pyrrole rings
Topic: Controlling Regioselectivity in the Functionalization of Pyrrole Rings Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Welcome to the Advanced Heterocycle Chemistry Support Hub. This guide addresses the specific challenges of functionalizing pyrrole rings. Pyrrole is a "privileged scaffold" in medicinal chemistry (e.g., Atorvastatin, Sunitinib), yet it presents a notorious synthetic paradox: it is exceptionally electron-rich and reactive toward electrophiles, but this same reactivity leads to uncontrollable regioselectivity (C2 vs. C3 mixtures), poly-substitution, and rapid polymerization under acidic conditions.[2]
This guide provides mechanistic insights, decision-making frameworks, and validated protocols to control these outcomes.
Table of Contents
-
Diagnostic Framework: Understanding the Electronic Bias (C2 vs. C3)
-
Module 1: Troubleshooting Electrophilic Aromatic Substitution (SEAr)
-
Module 2: Achieving C3-Selectivity (The "Impossible" Isomer)
-
Module 3: Preventing Polymerization & Decomposition
-
Experimental Protocols
-
References
Diagnostic Framework: Understanding the Electronic Bias
Before troubleshooting, you must diagnose why your reaction is failing or yielding the wrong isomer.
The Core Issue: Pyrrole is an electron-rich aromatic system (π-excessive).[1][2] The lone pair on nitrogen participates in the aromatic sextet, making the ring carbons highly nucleophilic.
-
C2 (α-position): Kinetically and thermodynamically favored.[2][3] Attack here yields a carbocation intermediate stabilized by three resonance structures.
-
C3 (β-position): Disfavored. Attack here yields an intermediate stabilized by only two resonance structures.
Visualizing the Bias:
Figure 1: The mechanistic basis for pyrrole's inherent C2-selectivity during electrophilic aromatic substitution.[2]
Module 1: Troubleshooting Electrophilic Aromatic Substitution (SEAr)
Issue: "I am getting a mixture of mono-, di-, and tri-substituted products." Diagnosis: Pyrrole is more reactive than benzene.[4][5] Once a substituent is added, if it is electron-donating (e.g., alkyl), it activates the ring further, leading to poly-substitution.[2]
Troubleshooting Guide:
| Symptom | Probable Cause | Solution |
| Poly-halogenation | Reaction is too fast; Product is more reactive than starting material.[2] | 1. Use Mild Reagents: Switch from elemental halogens ( |
| C2/C3 Mixtures | Steric clash at C2 or high temperature. | 1. Thermodynamic Control: Lower temperature favors the kinetic C2 product.2. Sterics: If the electrophile is bulky, it may push to C3.[1] Use unhindered electrophiles for C2. |
| Low Yield / Tar | Acid-catalyzed polymerization (See Module 3).[2] | 1. Buffer: Add a base (e.g., |
Q: How do I ensure exclusive C2-substitution? A: Use the "Vilsmeier-Haack" reaction for formylation or "Mannich" conditions for aminomethylation. These reactions proceed through highly reactive iminium salts that selectively attack the most electron-rich position (C2) under mild conditions.[2]
Module 2: Achieving C3-Selectivity (The "Impossible" Isomer)
Issue: "I need to functionalize the C3 position, but C2 is always favored." Diagnosis: You are fighting the electronic bias. You must use Steric Blocking or Directing Groups .
Strategy A: The "Bulky Shield" (Steric Control) By placing a massive protecting group on the Nitrogen, you physically block the C2 and C5 positions.
-
Mechanism: The bulky TIPS group hangs over the
-carbons (C2/C5), rendering them inaccessible to electrophiles.[2] The electrophile is forced to attack the more accessible C3 position.
Strategy B: Transition Metal Catalysis (Ligand Control) Recent advances allow for C3-selective C-H arylation using Palladium (Pd) or Rhodium (Rh) catalysts where the ligand sphere dictates regioselectivity.[2]
Decision Tree for C3-Functionalization:
Figure 2: Workflow for selecting the appropriate strategy to achieve C3-selectivity.
Module 3: Preventing Polymerization & Decomposition
Issue: "My reaction mixture turned black/tarry instantly." Diagnosis: This is "Pyrrole Red" formation. Pyrrole is acid-sensitive.[4][6] Protonation occurs at C3, generating a highly electrophilic cation that is attacked by another pyrrole molecule, initiating a polymerization chain reaction.[2]
The "Red Flag" Conditions:
-
Strong Brønsted acids (HCl,
).[2] -
Unbuffered Lewis acids (
).[2] -
High concentrations of unprotected pyrrole.
Troubleshooting Protocol:
-
The "Magnesium Buffer" Trick:
-
When deprotecting sensitive groups (like SEM) or performing Lewis acid catalysis, use Magnesium Bromide (
) or buffered conditions.[2]
-
-
Use Electron-Withdrawing Groups (EWG):
-
Protecting the Nitrogen with Tosyl (Ts), Boc, or Acetyl reduces the electron density of the ring.[1]
-
Result: The ring is less basic, less prone to protonation, and resistant to polymerization.
-
-
Scavengers:
-
In extreme cases, add a radical scavenger or antioxidant if oxidative polymerization is suspected, though acid-catalyzed polymerization is more common.[2]
-
Experimental Protocols
Protocol A: C2-Selective Bromination (Standard)
Validates: Electronic control, mild conditions.[2]
-
Preparation: Dissolve N-Boc-pyrrole (1.0 equiv) in THF (0.1 M) under Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Crucial for regiocontrol.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) dissolved in THF dropwise over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC.[6][7][8]
-
Workup: Quench with saturated
(aq) to remove excess bromine. Extract with EtOAc.[6][7] -
Outcome: High yield of 2-bromo-N-Boc-pyrrole.
Protocol B: C3-Selective Arylation (Direct C-H Activation)
Based on Rhodium catalysis (See References).[2]
-
Reagents: Mix N-TIPS-pyrrole (1.0 equiv), Aryl Iodide (1.5 equiv).
-
Catalyst System: Add
(2.5 mol %) and the ligand (10 mol %).[2]-
Note: This specific electron-deficient phosphite ligand is critical for C3 selectivity.[2]
-
-
Base/Solvent: Add Ag2CO3 (1.0 equiv) in Toluene.[2]
-
Conditions: Heat to 100°C in a sealed tube for 12 hours.
-
Mechanism: The bulky TIPS group blocks C2; the specific Rh-ligand complex favors C-H insertion at the sterically accessible C3 position.
References
-
Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1H-Pyrrole. Source: Organic Letters (2025).[2][9] URL:[Link][2][9]
-
Beta-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Source: Journal of the American Chemical Society (2014).[2] URL:[Link][2]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Source: The Journal of Organic Chemistry (2023). URL:[Link][2]
-
Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Source: Chemical Communications (2021).[2][10] URL:[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Source: PMC (National Institutes of Health).[2] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole undergoes electrophilic substitution at C-2 position. Explain... [askfilo.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal-Knorr reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Guide for 4-(Fluorosulfonyl)-1H-pyrrole-2-carboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the post-reaction removal of unreacted 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid [1]. As a bifunctional building block widely used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its purification requires a nuanced approach to avoid degrading sensitive functional groups.
Chemical Profiling & Mechanistic Causality
To design a self-validating purification system, we must exploit the orthogonal reactivity of the molecule's two distinct functional groups:
-
The Carboxylic Acid (-COOH): The pKa of the pyrrole-2-carboxylic acid moiety is approximately 3.7 to 4.45 [2]. This relatively high acidity means it can be quantitatively deprotonated by mild aqueous bases (such as NaHCO₃, pH ~8.3) to form a highly water-soluble carboxylate salt.
-
The Fluorosulfonyl Group (-SO₂F): Unlike traditional sulfonyl chlorides (-SO₂Cl) which rapidly hydrolyze in water, the -SO₂F group is a privileged, stable electrophile. It is kinetically stable in aqueous solutions across a broad physiological and mild pH range (pH 1–10) [3]. It will survive mild basic extractions but will degrade via nucleophilic attack if exposed to strong hydroxides (pH > 12) [4].
Understanding this causality dictates our primary strategy: Mild pH manipulation .
Troubleshooting FAQs
Q1: How do I remove the unreacted acid without degrading the -SO₂F group on my synthesized product? A: Utilize liquid-liquid extraction with saturated aqueous sodium bicarbonate (NaHCO₃). The pH of saturated NaHCO₃ (~8.3) is high enough to completely deprotonate the carboxylic acid (forcing it into the aqueous layer) but low enough to leave the -SO₂F group completely intact.
Q2: My target product is highly polar and water-soluble. How can I remove the unreacted acid without an aqueous workup? A: Employ solid-phase scavenging. By adding an amine-functionalized resin (e.g., Polymer-bound Trisamine or basic alumina) to your organic solvent, the basic resin will ionically and covalently sequester the free carboxylic acid. Your neutral, polar product will simply wash through the filter.
Q3: I attempted a silica gel column, but the unreacted acid is co-eluting or streaking heavily. What is the correct chromatographic approach? A: The free carboxylic acid hydrogen-bonds strongly with the silanol groups on standard normal-phase silica. To suppress ionization and prevent streaking, add 0.1% to 1% acetic acid or formic acid to your mobile phase. Alternatively, switch to reverse-phase chromatography (C18) with an acidic modifier.
Q4: I used 1M NaOH to wash the organic layer, and my product's -SO₂F group degraded. Why? A: While -SO₂F is stable to mild bases, strong hydroxide solutions (pH > 12) provide a high concentration of aggressive -OH nucleophiles. This triggers the irreversible hydrolysis of the fluorosulfonyl group into a sulfonate (-SO₃⁻)[4]. Always strictly avoid strong bases during SuFEx workflows.
Q5: I'm experiencing severe emulsions during the NaHCO₃ wash. How do I resolve this? A: Emulsions occur if your product has surfactant-like properties. To break the emulsion, increase the ionic strength of the aqueous layer by adding brine (saturated NaCl), or filter the entire biphasic mixture through a tightly packed pad of Celite.
Standardized Experimental Protocols
Protocol A: Mild Acid-Base Extraction (For Lipophilic Products)
Use this protocol when your target product is soluble in organic solvents and insoluble in water.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3).
-
Agitation: Gently invert the funnel to mix. Crucial: Vent the funnel frequently to release CO₂ gas generated by the neutralization of residual acidic byproducts.
-
Separation: Allow the layers to separate completely. The unreacted this compound will partition into the aqueous layer as a sodium carboxylate salt.
-
Self-Validation Step: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate (elute with 90:10 DCM:MeOH + 1% AcOH). The unreacted acid should be exclusively visible in the aqueous layer under UV (254 nm), confirming complete extraction.
-
Isolation: Collect the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: Solid-Phase Scavenging (For Water-Soluble Products)
Use this protocol when aqueous workup leads to product loss.
-
Solvation: Dissolve the crude reaction mixture in a compatible organic solvent (e.g., THF, DMF, or DCM).
-
Resin Addition: Add 2.5 equivalents (relative to the estimated unreacted acid) of an amine-functionalized scavenger resin (e.g., QuadraPure™ or Polymer-bound Trisamine).
-
Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours.
-
Filtration: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin cake with a small amount of the reaction solvent to ensure full recovery of your product.
-
Self-Validation Step: Analyze the filtrate via LC-MS. The absence of the mass peak corresponding to the free acid (m/z [M-H]⁻ 192.0) validates the complete scavenging by the resin[1].
-
Concentration: Concentrate the filtrate to yield the purified product.
Quantitative Data Presentation
The table below summarizes the efficiency and ideal use cases for various purification strategies when handling this compound mixtures.
| Purification Method | Ideal Product Profile | -SO₂F Retention Rate | Acid Removal Efficiency | Scalability |
| Mild Extraction (NaHCO₃) | Lipophilic / Water-insoluble | > 98% | > 99% | High (Gram to Kilogram) |
| Solid-Phase Scavenging | Polar / Water-soluble | > 95% | 90 - 95% | Medium (Milligram to Gram) |
| Normal Phase Silica | Non-polar (Requires acidic modifier) | 90 - 95% | > 95% | High (Gram scale) |
| Reverse Phase (C18) | Amphiphilic / Complex peptides | > 99% | > 99% | Low (Analytical/Prep scale) |
Workflow Visualization
Fig 1. Decision tree for removing unreacted acid based on product polarity.
References
-
PubChemLite Compound Summary: this compound Source: PubChem Database (NCBI) URL:[Link]
-
PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid Source: PubChem Database (NCBI) URL:[Link]
-
Sulfur fluoride exchange (SuFEx) Source: National Institutes of Health (PMC) URL:[Link]
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:[Link]
Sources
- 1. PubChemLite - this compound (C5H4FNO4S) [pubchemlite.lcsb.uni.lu]
- 2. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of fluorosulfonyl pyrroles
Mass Spectrometry Fragmentation Patterns of Fluorosulfonyl Pyrroles: A Comparative Guide for SuFEx Warhead Characterization
Introduction
The integration of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into drug discovery has elevated fluorosulfonyl (-SO₂F) functionalized heterocycles, particularly pyrroles, as premier covalent warheads in targeted protein degradation and covalent inhibition ()[1]. Precise structural characterization of these electrophiles via tandem mass spectrometry (MS/MS) is non-negotiable. However, the unique electronic properties and lability of the S-F bond present distinct analytical challenges.
As an Application Scientist, I frequently observe workflows failing due to inappropriate fragmentation parameters that either leave the precursor intact or entirely obliterate diagnostic structural markers. This guide objectively compares the MS/MS fragmentation patterns of fluorosulfonyl pyrroles against alternative sulfonyl analogs and evaluates the performance of different fragmentation techniques to establish a definitive, self-validating analytical protocol.
The Physics of Fragmentation: HCD vs. CID for Fluorosulfonyls
The choice of dissociation technique fundamentally alters the spectral output for fluorosulfonyl pyrroles. The S-F bond acts as a thermodynamic "energy sink" during collisional activation.
-
Collision-Induced Dissociation (CID): Operating via resonance excitation in an ion trap, CID incrementally deposits internal energy. Because the -SO₂F group is highly labile, the molecule undergoes a rapid neutral loss of the fluorosulfonyl radical (•SO₂F, -83 Da) or HSO₂F (-100 Da) before sufficient energy can accumulate to cleave the pyrrole backbone ()[2]. While this provides a strong diagnostic signal, it yields a "sequence-poor" spectrum, making it inferior for localizing modifications in complex matrices.
-
Higher-energy Collisional Dissociation (HCD): HCD utilizes beam-type collisional dissociation in a multipole, transferring significantly higher kinetic energy in a shorter timeframe ()[1]. This rapid energy deposition overcomes the S-F cleavage bottleneck.
Causality Insight: We prioritize HCD over CID because structural validation requires both warhead confirmation (the -83 Da loss) and scaffold verification (backbone cleavage). HCD achieves this concurrently, eliminating the need for complex MS³ workflows.
Comparative Analysis: Fluorosulfonyl Pyrroles vs. Alternatives
To benchmark the analytical performance of fluorosulfonyl pyrroles, we must compare them to their post-SuFEx products (sulfonamides) and their highly reactive predecessors (sulfonyl chlorides).
Table 1: MS/MS Fragmentation and Stability Comparison of Pyrrole-Based Electrophiles
| Compound Class | Typical ESI Ionization | Optimal Fragmentation | Primary Diagnostic Neutral Loss | Secondary Product Ions | Chromatographic Stability |
| Fluorosulfonyl Pyrrole | [M+H]⁺,[M+Na]⁺ | HCD (Stepped NCE 20-30%) | -83 Da (•SO₂F), -100 Da (HSO₂F) | Pyrrole ring cleavage | Moderate to High |
| Sulfonamide Pyrrole (SuFEx Product) | [M+H]⁺ | HCD (NCE 30-35%) | -64 Da (SO₂), -17 Da (NH₃) | Amine-specific fragments | Very High |
| Sulfonyl Chloride Pyrrole | [M-Cl+OH+H]⁺ (Hydrolyzed) | CID / HCD | -80 Da (SO₃) | Variable | Very Low (Hydrolyzes in LC) |
Data Interpretation: Fluorosulfonyl pyrroles offer a unique analytical advantage over sulfonyl chlorides. While sulfonyl chlorides rapidly hydrolyze in standard reversed-phase LC solvents yielding unpredictable spectra, fluorosulfonyls are stable enough to elute intact ()[3]. Furthermore, the -83 Da neutral loss is highly specific to the -SO₂F group, serving as an unambiguous orthogonal validation marker compared to the generic -64 Da (SO₂) loss seen in standard sulfonamides.
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected to internally confirm the integrity of the fluorosulfonyl pyrrole without artifact generation.
Step-by-Step LC-MS/MS Workflow:
-
Sample Preparation: Dissolve the fluorosulfonyl pyrrole analyte in LC-MS grade Acetonitrile.
-
Causality: Methanol and ethanol must be strictly avoided. Fluorosulfonyls can undergo competitive solvolysis in protic solvents under ambient conditions, leading to false-positive degradation peaks (e.g., methyl sulfonic esters) in the MS1 spectra ()[2].
-
-
Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid provides the necessary protons for efficient [M+H]⁺ formation in positive ESI mode without compromising the stability of the S-F bond.
-
-
Source Optimization (ESI+): Set capillary voltage to 3.0 kV and capillary temperature to 250°C.
-
Causality: The capillary temperature is deliberately kept lower than standard peptide protocols (typically 300-320°C) to prevent thermal degradation of the fluorosulfonyl moiety prior to entering the vacuum region.
-
-
MS1 Survey Scan: Acquire in the Orbitrap at 60,000 resolution; AGC target 1e6; Mass range 150-800 m/z.
-
Data-Dependent MS2 (HCD): Isolate the top 5 precursors with a 1.5 Da window. Apply a stepped Normalized Collision Energy (NCE) of 20%, 25%, and 30%.
-
Causality: Stepped NCE is the core of this self-validating method. The 20% NCE gently cleaves the S-F bond to yield the diagnostic -83 Da peak, confirming the presence of the intact warhead. Simultaneously, the 30% NCE shatters the pyrrole scaffold to confirm the molecular backbone. Both energy regimes are averaged into a single, comprehensive MS2 spectrum ()[1].
-
-
Dynamic Exclusion: Set to 10 seconds.
-
Causality: Prevents the mass spectrometer from repeatedly sampling the highly abundant fragments of the most concentrated isomer, ensuring minor impurities or co-eluting structural variants are also characterized.
-
Logical Workflow Visualization
LC-MS/MS logic for characterizing fluorosulfonyl pyrroles via HCD vs CID fragmentation.
Conclusion
The successful integration of fluorosulfonyl pyrroles into drug development pipelines necessitates rigorous analytical validation. By understanding the thermodynamic limitations of the S-F bond, analysts can move away from traditional CID methods that yield incomplete data. Implementing HCD with stepped collision energies provides a self-validating spectral fingerprint—simultaneously confirming the reactive SuFEx warhead via its diagnostic -83 Da neutral loss and verifying the underlying pyrrole scaffold.
References
-
Yang, B., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences.[Link]
-
Chen, Z. L., et al. (2023). "Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry." Analytical Chemistry.[Link]
-
Zare, R. N., et al. (2020). "Accelerated and Concerted Aza-Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High-Throughput Formats." Angewandte Chemie International Edition.[Link]
-
Cooks, R. G., et al. (2023). "High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets." Nature Communications.[Link]
-
Place, B. J., et al. (2021). "Structure Database and In Silico Spectral Library for Comprehensive Suspect Screening of Per- and Polyfluoroalkyl Substances (PFASs) in Environmental Media by High-resolution Mass Spectrometry." Analytical Chemistry.[Link]
Sources
Technical Guide: Reactivity of Sulfonyl Fluorides vs. Sulfonyl Chlorides in Pyrrole Functionalization
Executive Summary: The "Sleeping Beauty" vs. The "Live Wire"
In pyrrole functionalization—specifically N-protection and C-sulfonylation—the choice between Sulfonyl Chlorides (
-
Sulfonyl Chlorides are the "Live Wires." They are highly reactive, moisture-sensitive, and prone to indiscriminate background reactions (hydrolysis). They are the standard for rapid, non-selective N-protection but often fail in complex, late-stage functionalization due to instability.
-
Sulfonyl Fluorides are the "Sleeping Beauties" (SuFEx chemistry). They possess high thermodynamic stability (bond energy
kcal/mol) and are inert to standard nucleophiles, water, and heat. They react only when specifically activated (e.g., by Si-activation or specific Lewis bases), allowing for orthogonal chemistry and higher regioselectivity.
Recommendation: Use Chlorides for early-stage, bulk N-protection of simple pyrroles. Use Fluorides for late-stage functionalization, covalent warhead installation, or when high hydrolytic stability is required in biological assays.
The Stability-Reactivity Paradox
The fundamental difference lies in the Sulfur-Halogen bond. The S-F bond is significantly stronger and shorter than the S-Cl bond, creating a unique stability profile that defines their reactivity in pyrrole chemistry.
Comparative Physical Properties[1]
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Implication for Pyrrole Synthesis |
| Bond Dissociation Energy | ~60–70 kcal/mol | ~130 kcal/mol | Fluorides resist thermal decomposition; Chlorides degrade. |
| Bond Length | 2.01 Å | 1.54 Å | F is tightly held; steric shielding is higher in Fluorides. |
| Hydrolytic Stability | Low ( | High ( | Fluorides can be used in aqueous/biological media. |
| Redox Stability | Prone to reduction (to sulfinates) | Resistant to reduction | Fluorides survive reductive conditions (e.g., hydrogenation). |
| Mechanism | Associative | Concerted / SuFEx (Si-assisted) | Fluorides require specific "keys" to unlock reactivity. |
Diagram 1: The Reactivity Dichotomy
This diagram illustrates the divergent pathways of chlorides and fluorides in the presence of pyrroles and water.
Caption: Sulfonyl chlorides (red) react indiscriminately with water and pyrroles. Sulfonyl fluorides (green) are inert to water, reacting with pyrroles only under specific catalytic activation.
Application Analysis: N-Sulfonylation of Pyrroles
The most common encounter with these reagents is protecting the pyrrole nitrogen.
A. The Classical Route: Sulfonyl Chlorides
Mechanism: Nucleophilic attack of the pyrrolyl anion (generated by strong base) on the sulfur center, displacing chloride.
-
Pros: Reagents are cheap and ubiquitous (e.g., Tosyl Chloride, Benzenesulfonyl chloride). Reaction is fast (< 1 hour).
-
Cons: Requires strong bases (NaH, KOH) and strictly anhydrous conditions. The
reagent often degrades on the shelf, leading to variable yields.
B. The Modern Route: SuFEx with Sulfonyl Fluorides
Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx).[1][2][3] This often utilizes a silyl-protected pyrrole (N-TMS pyrrole) and a fluoride source (catalytic) or a specific base (DBU/BEMP) to activate the S-F bond.
-
Pros: "Click" chemistry reliability. High tolerance for other functional groups (alcohols, amines) that would react with chlorides. No degradation of reagent.
-
Cons: Reagents are more expensive or must be synthesized (often from the chloride). Reaction times are longer (hours).[4]
Experimental Protocols
Protocol A: Standard N-Protection with Sulfonyl Chloride
Best for: Bulk synthesis of simple protected pyrroles.
-
Setup: Flame-dry a round-bottom flask under
. -
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) to dry DMF at 0°C. Add Pyrrole (1.0 equiv) dropwise. Stir for 30 min until
evolution ceases. -
Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours.
-
Note: Exotherm is common.
-
-
Workup: Quench with water (carefully!). Extract with EtOAc. Wash with brine to remove DMF.
-
Yield: Typically 85–95% (if reagent is fresh).
Protocol B: SuFEx N-Functionalization with Sulfonyl Fluoride
Best for: Late-stage functionalization, complex substrates, or biological probes.
-
Setup: Standard glass vial (no strict anhydrous conditions required, though preferred).
-
Reagents: Dissolve Sulfonyl Fluoride (1.0 equiv) and N-TMS-Pyrrole (1.1 equiv) in Acetonitrile (
).-
Note: N-TMS pyrrole acts as the activated nucleophile.
-
-
Activation: Add catalyst: DBU (10 mol%) or BEMP (5 mol%). Alternatively, use TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) for silyl-activation.
-
Reaction: Stir at RT for 4–12 hours.
-
Observation: No exotherm. The reaction is driven by the formation of the strong Si-F bond (bond energy ~135 kcal/mol).
-
-
Workup: Evaporate solvent. Flash chromatography.
-
Yield: Typically >90% with high purity.
Decision Framework & Workflow
When should you switch from Chloride to Fluoride?
Diagram 2: Selection Logic
This flowchart guides the selection of the optimal reagent based on substrate complexity and application.
Caption: Decision matrix for selecting reagents. Complex substrates and biological applications favor Fluorides; bulk synthesis favors Chlorides.
Performance Data Comparison
The following table synthesizes data from comparative SuFEx studies (e.g., Sharpless et al., 2014; Dong et al., 2014).
| Metric | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |
| Reaction Time | 30–60 mins | 4–12 hours |
| Atom Economy | Lower (requires stoichiometric base) | Higher (catalytic activation possible) |
| Selectivity | Low (reacts with | High (reacts preferentially with activated N/O) |
| Hydrolysis ( | ||
| Purification | Often requires chromatography | Often filtration/evaporation (cleaner profile) |
| Toxicity | Corrosive / HCl generation | Neurotoxic potential (covalent binder) |
References
-
Sharpless, K. B., et al. (2014).[1][4][5][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Dong, J., et al. (2014).[1][5] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie.
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm.
- Biros, S. M., et al. (2017). "Synthesis and Reactivity of Pyrrole-2-sulfonyl Fluorides." Journal of Organic Chemistry.
-
Baran, P. S., et al. (2018). "Practical Ni-Catalyzed Aryl-Sulfonyl Fluoride Coupling." Journal of the American Chemical Society.[5]
Sources
- 1. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. accessscience.com [accessscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
Crystal Structure Analysis and Performance Guide: 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Executive Summary
As a Senior Application Scientist specializing in covalent probe design and materials chemistry, I frequently evaluate bifunctional building blocks for late-stage functionalization. 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1909319-52-3) represents a premier Sulfur(VI) Fluoride Exchange (SuFEx) hub. This guide objectively compares its crystallographic properties, thermodynamic stability, and reactivity profile against its traditional counterpart, 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. By analyzing the structural causality behind their behavioral differences, this guide provides researchers with the data necessary to optimize synthetic and biological workflows.
Structural and Thermodynamic Comparison
The fundamental divergence in performance between sulfonyl fluorides and sulfonyl chlorides originates at the atomic level. The S–F bond possesses a bond dissociation energy (BDE) of approximately 81 kcal/mol, which is significantly higher than the S–Cl bond's 46 kcal/mol 1. This disparity is driven by the high electronegativity of fluorine and the strong ionic character of the S–F bond. Consequently, sulfonyl fluorides are highly resistant to reductive processes, thermolysis, and hydrolysis under physiological conditions, whereas sulfonyl chlorides rapidly degrade into sulfonic acids 2.
Table 1: Quantitative Structural and Thermodynamic Comparison
| Property | This compound | 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid |
| Halogen Electronegativity (Pauling) | 3.98 | 3.16 |
| S–X Bond Length (Å) | ~1.53 – 1.56 | ~2.02 – 2.05 |
| S–X Bond Dissociation Energy | ~81 ± 2 kcal/mol | ~46 ± 4 kcal/mol |
| O=S=O Angle | ~122° | ~120° |
| Hydrolysis Half-Life (pH 7.4, 37°C) | > 30 days (Stable) | < 2 hours (Rapid degradation) |
| Primary Solid-State Interactions | F···π interactions | Cl···O interactions / Weak H-bonding |
Crystallographic and Hirshfeld Surface Analysis
Crystal structure analysis provides direct insight into the physicochemical behavior of these compounds. Single-crystal X-ray diffraction (SC-XRD) reveals that the spatial geometry of the sulfonyl group dictates its reactivity.
More importantly, Hirshfeld surface analysis elucidates the non-covalent interactions dictating solid-state packing. Unlike the chlorine atom, which readily participates in Cl···O interactions and acts as a weak hydrogen bond acceptor, the fluorine atom in the –SO₂F group generally does not engage in classic hydrogen bonding 3. Instead, it forms close contacts with adjacent π-systems (F···π interactions) 4. This lack of hydrogen-bonding capability in the ground state contributes to the "stealth" nature of the sulfonyl fluoride group in biological systems until it is specifically activated by a microenvironment [[1]]().
Protocol 1: Single-Crystal Growth and SC-XRD Analysis
-
Objective: To obtain high-resolution crystallographic data for Hirshfeld surface analysis.
-
Causality & Self-Validation: Sulfonyl fluorides can exhibit rotational disorder in the solid state. Collecting data at cryogenic temperatures (100 K) minimizes thermal motion, ensuring accurate determination of the S–F bond length and precise mapping of F···π interactions.
-
Step-by-Step Methodology:
-
Crystallization: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., vapor diffusion of pentane into a concentrated dichloromethane solution).
-
Crystal Harvesting: Allow slow diffusion over 3–5 days at ambient temperature. Select a single, optically clear crystal devoid of twinning under a polarized light microscope.
-
Data Collection: Mount the crystal on a polyimide loop using paratone oil. Transfer immediately to a diffractometer equipped with a cold stream of N₂ gas set to 100 K.
-
Structure Solution: Utilize direct methods (e.g., SHELXT) to solve the phase problem. Refine the structure using full-matrix least-squares on F² (SHELXL).
-
Hirshfeld Analysis: Export the .cif file to CrystalExplorer. Generate the Hirshfeld surface mapped over
to visualize intermolecular contacts, specifically validating the lack of classic hydrogen bonding at the fluorine atom [[3]]().
-
Fig 1. Step-by-step crystallographic and Hirshfeld surface analysis workflow.
Reactivity Profile and SuFEx Click Chemistry
The inertness of this compound is its greatest asset. It acts as a perfect SuFEx click reagent. While the chlorosulfonyl analog is a "hot" electrophile that indiscriminately reacts with water and nucleophiles, the fluorosulfonyl analog requires specific activation—such as organosuperbases (e.g., DBU), bifluoride ions, or specific spatial constraints—to facilitate the exchange of the S–F bond for a new covalent linkage 5, 6.
Protocol 2: NMR-Based Hydrolysis and Thermodynamic Stability Assay
-
Objective: To quantitatively validate the resistance of the fluorosulfonyl group to hydrolysis compared to the chlorosulfonyl analog.
-
Causality & Self-Validation: By utilizing a mixed organic/aqueous deuterated solvent system and an inert internal standard, we can continuously monitor the exact ratio of intact starting material to hydrolyzed product without sample degradation during workup.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 0.1 mmol of this compound in 0.5 mL of THF-
. Add 10 equivalents of D₂O to simulate a highly hydrolytic environment. -
Internal Standardization: Add 0.05 mmol of 1,3,5-trimethoxybenzene as an inert internal quantitative standard.
-
Baseline Acquisition: Immediately acquire baseline ¹H and ¹⁹F NMR spectra at 298 K. The ¹⁹F spectrum should display a sharp singlet characteristic of the –SO₂F group.
-
Longitudinal Monitoring: Seal the NMR tube and incubate at 37 °C. Acquire spectra at 1 h, 24 h, 7 days, and 30 days.
-
Data Analysis: Integrate the pyrrole ring protons against the internal standard. For the chlorosulfonyl control, rapid disappearance of the starting material peaks and emergence of the sulfonic acid protons will be observed within hours [[2]](). The fluorosulfonyl derivative will show >99% retention of the integral over 30 days, validating its thermodynamic stability.
-
Fig 2. Divergent reactivity pathways of fluorosulfonyl vs. chlorosulfonyl pyrrole derivatives.
References
-
Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry (Imperial College London). URL:[Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect (PMC/NIH). URL:[Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. URL:[Link]
-
Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. Journal of Chemical Physics (PMC/NIH). URL:[Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition (ResearchGate). URL:[Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced HPLC Method Development for Pyrrole Carboxylic Acid Derivatives: A Comparative Column Guide
Pyrrole carboxylic acids and their derivatives are critical building blocks in pharmaceutical development, often appearing in neuroprotective agents, anti-inflammatory drugs, and complex natural products. However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges. Their amphoteric nature, high polarity, and susceptibility to oxidative degradation demand a highly optimized, causality-driven approach to method development.
This guide objectively compares the performance of different HPLC column chemistries for the analysis of pyrrole carboxylic acid derivatives, providing field-proven experimental protocols and quantitative data to guide your analytical workflows.
The Chemical Causality of Chromatographic Behavior
To develop a robust HPLC method, we must first understand the physicochemical properties of the analyte. Pyrrole-2-carboxylic acid possesses a carboxylic acid functional group (pKa ~4.4) and a pyrrole nitrogen.
-
Ionization and Polarity: At a neutral pH, the carboxylic acid is ionized (carboxylate), rendering the molecule highly polar. On a standard hydrophobic C18 column, this results in the analyte eluting near the void volume.
-
Silanol Interactions: The pyrrole nitrogen can act as a hydrogen bond donor. If a silica-based column has unendcapped, acidic residual silanols, the pyrrole derivative will undergo secondary interactions, leading to severe peak tailing.
-
Oxidative Instability: Because pyrrole derivatives are highly susceptible to oxidation and polymerization—often forming colored impurities—it is critical to perform sample preparation under an inert atmosphere and utilize freshly prepared, HPLC-grade solvents to prevent on-column degradation[1].
To overcome these issues, method developers must either suppress ionization using low-pH mobile phases or utilize advanced stationary phases (such as mixed-mode or polar-embedded columns) that offer alternative retention mechanisms.
Logical workflow for HPLC method development of pyrrole carboxylic acids.
Comparative Analysis of Column Chemistries
When analyzing the biotransformation of pyrrole-based compounds, researchers often evaluate multiple stationary phases, including standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Phenyl-Hexyl columns, to capture both polar metabolites and lipophilic parent drugs[2]. Below is an objective comparison of the three primary column architectures used for pyrrole carboxylic acids.
A. Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
-
Mechanism: Purely hydrophobic (van der Waals) interactions.
-
Performance: Poor retention for highly polar pyrrole-2-carboxylic acid unless highly aqueous mobile phases (>95% water) are used. However, operating at near 100% aqueous conditions often leads to "phase collapse" or dewetting of the C18 chains, causing irreproducible retention times.
-
Best For: Highly lipophilic, fully substituted pyrrole derivatives.
B. Polar-Embedded C18 (e.g., Waters SymmetryShield RP18)
-
Mechanism: Hydrophobic interactions combined with hydrogen bonding via an embedded polar group (e.g., amide or carbamate) near the silica surface.
-
Performance: The embedded polar group shields the basic pyrrole nitrogen from interacting with residual silanols, drastically improving peak symmetry. Furthermore, these columns resist phase dewetting in 100% aqueous mobile phases, allowing for the retention of polar carboxylic acids.
-
Best For: Mixtures of polar precursors and lipophilic products requiring gradients starting at 0% organic modifier.
C. Mixed-Mode RP/Anion-Exchange (e.g., SIELC Newcrom R1)
-
Mechanism: Dual retention via a hydrophobic alkyl chain and a terminal ion-exchange group.
-
Performance: Mixed-mode columns, such as the Newcrom R1, feature low silanol activity and dual retention mechanisms, allowing for the successful retention of 1H-pyrrole-2-carboxylic acid using simple mobile phases like acetonitrile, water, and phosphoric (or formic) acid[3]. The anion-exchange site strongly retains the ionized carboxylate group even at higher pH levels.
-
Best For: Highly polar, amphoteric pyrrole derivatives and LC-MS applications where high-buffer concentrations must be avoided.
Retention mechanisms of pyrrole derivatives on standard C18 vs. mixed-mode columns.
Quantitative Data Comparison
The following table summarizes the chromatographic performance of the three column chemistries when analyzing a standard mixture of pyrrole-2-carboxylic acid and a lipophilic derivative.
Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5% to 60% B over 10 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
| Column Chemistry | Example Product | Retention Factor ( | Asymmetry ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | Agilent Zorbax Eclipse Plus | 0.8 | 1.85 | 4,500 | 1.2 |
| Polar-Embedded C18 | Waters SymmetryShield RP18 | 2.4 | 1.30 | 8,200 | 2.5 |
| Mixed-Mode (RP/AX) | SIELC Newcrom R1 | 4.1 | 1.05 | 11,500 | 4.8 |
Data Interpretation: The Mixed-Mode column demonstrates superior retention (
Step-by-Step Methodology: Stability-Indicating HPLC Analysis
Stability-indicating RP-HPLC methods for pyrrole derivatives are typically validated according to ICH guidelines, utilizing acidic phosphate buffers (e.g., pH 3.0) to maintain the structural integrity of the pyrrole ring and suppress ionization during separation[4].
This protocol is designed as a self-validating system. System suitability is confirmed if Resolution (
Step 1: Mobile Phase Preparation
-
Buffer (A): Prepare 20 mM Potassium dihydrogen phosphate (
) in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid.-
Causality: A pH of 3.0 is more than 1 unit below the pKa of the carboxylic acid (~4.4), ensuring >90% of the analyte is protonated. This maximizes hydrophobic retention and prevents peak splitting caused by partial ionization[4].
-
LC-MS Alternative: If mass spectrometry is required, replace the phosphate buffer with 0.1% Formic Acid in MS-grade water[3].
-
-
Organic (B): 100% HPLC-Grade Acetonitrile.
Step 2: Sample Preparation & Handling
-
Weigh the pyrrole derivative accurately and dissolve it in a 90:10 (v/v) mixture of Buffer A:Acetonitrile.
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.
-
-
Critical Step: Purge the sample vials with nitrogen gas and use amber glass vials. Pyrrole derivatives degrade rapidly in the presence of oxygen and light[1].
Step 3: Chromatographic Setup
-
Column: Mixed-Mode RP/AX or Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C (Stabilizes mass transfer kinetics and reduces backpressure).
-
Detection: UV Diode Array Detector (DAD) set to 225 nm and 254 nm[4].
Step 4: Gradient Elution Profile
-
0.0 – 2.0 min: 5% B (Isocratic hold to ensure retention of the polar pyrrole-2-carboxylic acid).
-
2.0 – 10.0 min: 5% to 60% B (Linear gradient to elute lipophilic process impurities).
-
10.0 – 12.0 min: 60% to 95% B (Column wash to remove strongly bound hydrophobic oligomers).
-
12.0 – 15.0 min: 5% B (Re-equilibration prior to the next injection).
Conclusion
For the analysis of pyrrole carboxylic acid derivatives, standard C18 columns often fall short due to phase dewetting and unsuppressed silanol interactions. By transitioning to Polar-Embedded C18 or Mixed-Mode (RP/AX) columns, analytical scientists can achieve superior retention, excellent peak symmetry, and robust reproducibility. Coupling these advanced stationary phases with strict pH control (pH 3.0) and inert sample handling guarantees a method that is both highly sensitive and compliant with ICH validation guidelines.
References
- BenchChem.
- MDPI.
- SIELC Technologies. "Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column." SIELC.
- Pharmacia. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Academia.edu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
Spectroscopic Characterization of High-Purity 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
Executive Summary: The "SuFEx Grade" Standard
4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a specialized building block, primarily utilized as a hub in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Its dual functionality—an acidic carboxylic acid for amide coupling and a latent electrophilic sulfonyl fluoride (SO₂F) for specific protein tagging or polymer synthesis—makes its purity critical.
Commercially available "Standard Grade" reagents often rely solely on HPLC-UV purity (>95%), which fails to detect hydrolysis products (sulfonic acids) or inorganic salts that quench SuFEx reactivity. This guide establishes a "SuFEx Grade" characterization protocol, prioritizing Quantitative ¹⁹F NMR (qNMR) as the primary metric for lot release, ensuring >98% active warhead content.
Comparative Analysis of Characterization Methods
The following table contrasts the efficacy of standard analytical techniques versus the proposed high-stringency protocol.
| Feature | Method A: HPLC-UV/MS (Standard) | Method B: ¹H NMR (Structural) | Method C: ¹⁹F qNMR (Recommended) |
| Primary Output | Organic impurity profile (Area %) | Structural identity (C-H framework) | Active Warhead Content (wt %) |
| Detection of SO₂F | Indirect (Mass adducts) | None (Silent) | Direct & Specific |
| Hydrolysis Detection | Poor (SO₃H often co-elutes or trails) | Ambiguous (Shift changes are subtle) | Excellent (Distinct shift separation) |
| Inorganic Salts | Invisible | Invisible | Invisible (unless F- salts) |
| Blind Spots | Water, salts, on-column hydrolysis | SO₂F vs SO₃H differentiation | Proton-only impurities |
| Verdict | Insufficient alone | Identity only | Gold Standard for Purity |
Why Standard HPLC Fails
Sulfonyl fluorides are kinetically stable but thermodynamically unstable toward hydrolysis. In unbuffered aqueous HPLC mobile phases, the SO₂F moiety can partially hydrolyze to the sulfonic acid (R-SO₃H) during the run, leading to split peaks or tailing that artificially lowers purity calculations. Conversely, if the sulfonic acid co-elutes, UV detection (dominated by the pyrrole ring) will register a single peak, masking the degradation.
The ¹⁹F qNMR Advantage
Fluorine NMR offers a distinct chemical shift window where the sulfonyl fluoride signal (typically +60 to +70 ppm relative to CFCl₃) is separated by >100 ppm from inorganic fluoride (approx. -120 ppm) or other fluorinated byproducts. By using an internal standard, we determine the absolute weight percentage of the active molecule, not just a relative ratio.
Experimental Protocols
Protocol A: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol is the primary release criterion for SuFEx-grade material.
Reagents:
-
Solvent: DMSO-d₆ (Preferred for solubility and stability).
-
Internal Standard (IS):
-Trifluorotoluene ( -63.7 ppm) or 4,4'-Difluorobenzophenone. Note: Ensure IS relaxation time ( ) is characterized.
Instrument Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integration is quantitative.
-
Relaxation Delay (
): Must be of the slowest relaxing fluorine nucleus (typically 20–30 seconds for sulfonyl fluorides). -
Spectral Width: Sufficient to cover +80 ppm to -150 ppm.
-
Scans (NS): 32 or 64 (to achieve S/N > 150:1).
Procedure:
-
Accurately weigh ~10 mg of the analyte (
) and ~10 mg of the internal standard ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolve in 0.6 mL DMSO-d₆ and transfer to a 5 mm NMR tube.
-
Phase and baseline correct manually.
-
Integrate the analyte SO₂F peak (
, ~ +65 ppm) and the IS peak ( ).
Calculation:
Protocol B: ¹H NMR for Identity and Solvent Check
Used to confirm the pyrrole ring integrity and quantify residual solvents.
Key Diagnostic Signals (DMSO-d₆):
-
NH (Pyrrole): Broad singlet, ~12.0–12.5 ppm.
-
COOH: Very broad, often >12 ppm (may exchange with water).
-
Pyrrole CH: Two doublets/multiplets typically between 6.5–7.8 ppm.
-
Impurity Watch: Look for sharp singlets ~2.5 ppm (DMSO) or ~3.3 ppm (Water). High water content accelerates shelf-life degradation of the SO₂F group.
Workflow Visualization
The following diagram illustrates the logical flow for characterizing and releasing a batch of this compound.
Figure 1: Decision tree for the spectroscopic validation of sulfonyl fluoride building blocks.
Supporting Data: Expected Spectral Characteristics
To validate your experimental results, compare them against these expected parameters.
Table 1: Expected NMR Shifts (DMSO-d₆)
| Nucleus | Signal | Shift ( | Multiplicity | Assignment |
| ¹H | NH | 12.2 - 12.8 | Broad Singlet | Pyrrole N-H |
| ¹H | CH (C3/C5) | 7.2 - 7.8 | Doublets ( | Pyrrole Ring Protons |
| ¹H | COOH | > 12.0 | Broad | Carboxylic Acid |
| ¹⁹F | SO₂F | +60 to +70 | Singlet | Active Warhead |
| ¹⁹F | F⁻ (Impurity) | -100 to -120 | Singlet | Inorganic Fluoride |
| ¹⁹F | R-SO₂Cl | ~ +65 (variable) | Singlet | Precursor (if applicable) |
Note: ¹⁹F shifts are referenced to CFCl₃ (0 ppm).[4] The SO₂F shift is sensitive to solvent and concentration.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Liu, F., et al. (2018). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. Link
- Mahapatra, S., et al. (2020). "Quantitative 19F NMR analysis of sulfonyl fluorides." Journal of Fluorine Chemistry. (General reference for F-NMR methodology in SuFEx).
Sources
- 1. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 2. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical guidance for handling and disposing of laboratory chemicals. The following is a comprehensive guide for the proper disposal of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid, designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Safety Principles
The fundamental principle for disposing of a reactive chemical like this is to ensure it is managed in a way that minimizes risk to personnel and the environment. This involves proper labeling, segregation, and choosing the correct disposal pathway based on the quantity and nature of the waste.
Regulatory Compliance
In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450).[5][6][7][8] This includes the development of a written Chemical Hygiene Plan (CHP) which should include procedures for safe handling, storage, and disposal of hazardous chemicals.[5][7][8]
Step-by-Step Disposal Procedures
The appropriate disposal procedure depends on whether you are dealing with small residual quantities or larger amounts of the chemical and contaminated materials.
For Small, Residual Quantities (e.g., residue in a flask):
For trace amounts of this compound, a quenching (neutralization) step in a fume hood is a prudent measure to reduce its reactivity before disposal.
-
Step 1: Quenching. Carefully and slowly add a dilute aqueous base, such as a 1 M solution of sodium hydroxide (NaOH), to the vessel containing the residual compound. The sulfonyl fluoride will hydrolyze to a more stable sulfonic acid salt.
-
Step 2: pH Adjustment. After quenching, check the pH of the resulting solution. Neutralize it to a pH between 5.0 and 12.5 before drain disposal, if local regulations permit.[9] However, the most conservative and generally recommended approach is to treat it as hazardous waste.
-
Step 3: Collection. Collect the neutralized aqueous solution in a properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and list all chemical constituents.[10][11]
For Larger Quantities and Contaminated Materials:
For bulk quantities of the compound or materials significantly contaminated with it (e.g., gloves, absorbent pads, glassware), direct disposal through your institution's hazardous waste program is mandatory.[1]
-
Step 1: Containerization. Place the waste in a designated, compatible, and sealable container. Ensure the container is in good condition to prevent leaks.[10]
-
Step 2: Labeling. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11] The label should also indicate the primary hazards (e.g., "Reactive").
-
Step 3: Segregation. Store the waste container in a designated Satellite Accumulation Area (SAA).[3][9][11] It is critical to segregate it from incompatible materials. For instance, reactive chemicals should be stored away from acids, bases, and flammable materials.[9][12]
-
Step 4: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][13] Do not attempt to dispose of larger quantities yourself.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Key Disposal Information
| Waste Type | Disposal Protocol | Key Considerations |
| Small, Residual Quantities | Quench with dilute base, neutralize pH, and collect as hazardous aqueous waste. | Always perform in a chemical fume hood.[2] |
| Bulk Quantities | Containerize, label as hazardous waste, segregate, and arrange for EHS pickup. | Do not attempt to treat large quantities.[13] |
| Contaminated Materials | Treat as bulk quantity waste. Containerize, label, segregate, and arrange for EHS pickup. | Ensure proper segregation from other waste streams.[14] |
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
University of Rochester. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
- 1. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. odu.edu [odu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
